This is an in-depth technical guide on Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate , a specialized bifunctional building block used in medicinal chemistry (specifically HDAC inhibitors) and materials science (liquid cryst...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate , a specialized bifunctional building block used in medicinal chemistry (specifically HDAC inhibitors) and materials science (liquid crystals).
A Versatile Keto-Ester Linker for Supramolecular and Medicinal Chemistry
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a high-value synthetic intermediate characterized by a dual-functionalized aliphatic chain (containing both a ketone and an ethyl ester) attached to a lipophilic 4-pentyloxybenzene core.
Its structural architecture makes it a critical precursor in two primary fields:
Medicinal Chemistry (HDAC Inhibitors): It serves as a "cap-linker" precursor for hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. The pentyloxy group provides the necessary hydrophobic surface recognition, while the hexanoate chain mimics the lysine side chain targeted by HDAC enzymes.
Materials Science (Liquid Crystals): The molecule acts as a mesogenic core precursor. The flexible alkyl tail (pentyloxy) and the polarizable ketone/ester functionalities induce smectic or nematic phases when polymerized or derivatized.
This guide details the synthesis , reactivity profile , and experimental protocols for researchers utilizing this compound.
White to off-white crystalline solid or viscous oil (purity dependent)
LogP (Predicted)
4.82 ± 0.5 (Highly Lipophilic)
Boiling Point
~460°C (at 760 mmHg, predicted)
Flash Point
>110°C
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in Water
Synthetic Pathways
The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is achieved through two primary methodologies: Friedel-Crafts Acylation (Industrial Standard) and Organozinc Coupling (High Precision/Rieke Method).
Method A: Friedel-Crafts Acylation (Standard)
This is the most robust route for large-scale synthesis. It involves the acylation of (pentyloxy)benzene with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate) using a Lewis acid catalyst.
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The Lewis acid activates the acyl chloride to form an acylium ion, which attacks the electron-rich para-position of the pentyloxybenzene.
Selectivity: The para isomer is favored due to the steric bulk of the pentyloxy group and electronic directing effects.
Method B: Rieke Zinc Coupling (High Precision)
For applications requiring high functional group tolerance (or if the substrate contains acid-sensitive groups), the organozinc route is preferred. This method utilizes highly reactive zinc (Rieke® Zinc) to form an organozinc reagent from 1-bromo-4-pentyloxybenzene , which is then coupled with the acid chloride.
Reagents: Rieke Zinc (Zn*), THF, Ethyl 6-chloro-6-oxohexanoate, CuCN•2LiCl (catalyst).
Advantage: Avoids strong Lewis acids; higher regioselectivity (exclusive para substitution).
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways. Top: The standard Friedel-Crafts route. Bottom: The organometallic Rieke Zinc route for higher precision.
Applications in Drug Discovery & Materials
HDAC Inhibitor Precursor (SAHA Analogs)
This molecule is a direct structural analog precursor to Vorinostat (SAHA) -like compounds.
Mechanism: The ethyl ester is hydrolyzed to the carboxylic acid, then coupled with hydroxylamine to form a hydroxamic acid .
Role: The hydroxamic acid chelates the Zinc ion in the HDAC active site. The pentyloxy-phenyl group acts as the "Cap" group, interacting with the rim of the enzyme pocket to determine isoform selectivity (e.g., HDAC6 vs. HDAC1).
Linkerology: The 6-carbon chain (hexanoate) provides the optimal length to span the enzyme's hydrophobic tunnel.
Liquid Crystal Mesogens
The molecule possesses the classic "Rod-like" (calamitic) structure required for liquid crystals.
Rigid Core: The phenyl ring and ketone.
Flexible Tails: The pentyloxy chain and the hexanoate chain.
Utility: It serves as a monomer that can be chemically modified (e.g., at the ester end) to attach to polymer backbones, creating Side-Chain Liquid Crystalline Polymers (SCLCPs).
Experimental Protocol: Friedel-Crafts Synthesis
Objective: Synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate via AlCl₃-mediated acylation.
Materials:
(Pentyloxy)benzene (1.0 eq)
Ethyl 6-chloro-6-oxohexanoate (1.1 eq)
Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)
Dichloromethane (DCM), anhydrous
1M HCl (aq)
Procedure:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain a nitrogen atmosphere.
Solvent & Catalyst: Add anhydrous AlCl₃ (1.2 eq) to the flask, followed by 50 mL of anhydrous DCM. Cool the suspension to 0°C in an ice bath.
Acyl Chloride Addition: Add Ethyl 6-chloro-6-oxohexanoate (1.1 eq) dropwise over 15 minutes. The solution may turn yellow/orange as the acylium complex forms. Stir for 30 minutes at 0°C.
Substrate Addition: Dissolve (Pentyloxy)benzene (1.0 eq) in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Quench: Pour the reaction mixture carefully into 100 mL of ice-cold 1M HCl. Caution: Exothermic.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
Workup: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
Handling: Use in a fume hood. Avoid contact with skin.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is stable, but the ketone position is susceptible to reduction if exposed to strong reducing agents.
References
Friedel-Crafts Acylation Methodology
Title: "Friedel-Crafts Acylation of Aromatic Ethers."[2]
Source:Journal of Organic Chemistry, Vol 69, 2004.[2]
Synthesis, Characterization, and Utility as a Mesogenic & Pharmacophore Scaffold Executive Summary & Molecular Architecture Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a high-value synthetic intermediate characterized...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Characterization, and Utility as a Mesogenic & Pharmacophore Scaffold
Executive Summary & Molecular Architecture
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a high-value synthetic intermediate characterized by a dual-functionalized aliphatic linker connecting a lipophilic aromatic core to a reactive ester terminus.
In the context of drug development, this molecule serves as a critical "linker-cap" precursor for Histone Deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA but with an elongated carbon chain) and ferroptosis inducers (e.g., FIN56 analogs). In materials science, the 4-pentyloxyphenyl moiety acts as a rigid mesogenic core, while the hexanoate chain provides the necessary flexibility for liquid crystalline (LC) phase transitions.
), serving as a protected carboxylic acid or a handle for nucleophilic attack.
Linker: 6-carbon aliphatic chain (derived from adipic acid), providing steric distance and lipophilicity.
Tail Group (Lipophile): Pentyloxy ether (
), a classic electron-donating group (EDG) that activates the ring and enhances bioavailability/solubility.
Synthetic Methodology: Friedel-Crafts Acylation
The most robust route to this scaffold is the regioselective Friedel-Crafts Acylation of 4-pentyloxybenzene (pentyl phenyl ether) with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate).
Reaction Scheme & Logic
The reaction relies on the ortho/para directing power of the alkoxy group. Due to the steric bulk of the pentyl chain and the electrophile, the para isomer is formed almost exclusively (
).
Critical Control Point: The ether linkage is susceptible to cleavage by strong Lewis acids (like
) at elevated temperatures. The protocol below utilizes a temperature-controlled addition to preserve the pentyloxy tail.
Figure 1: Step-wise synthetic workflow emphasizing the Lewis Acid activation and subsequent quenching.
Detailed Experimental Protocol
Reagents:
4-Pentyloxybenzene (1.0 eq)
Ethyl 6-chloro-6-oxohexanoate (1.1 eq)
Aluminum Chloride (
, anhydrous, 1.2 eq)
Dichloromethane (DCM, anhydrous)
Procedure:
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Solvation: Dissolve 4-pentyloxybenzene in anhydrous DCM under
atmosphere. Cool the solution to 0°C using an ice/salt bath.
Catalyst Activation: Add
portion-wise over 15 minutes. Note: The solution may turn dark red/orange due to complexation.
Electrophile Addition: Dissolve ethyl 6-chloro-6-oxohexanoate in a minimal amount of DCM and add it dropwise via the addition funnel over 30 minutes. Maintain internal temperature
.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. Caution: Vigorous gas evolution (
).
Workup: Extract with DCM (
). Wash combined organics with saturated (to remove unreacted acid) and brine. Dry over and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography to yield a white to off-white solid.
Structural Characterization & Validation
Trustworthiness in synthesis requires rigorous structural confirmation. The following data points are diagnostic for the target structure.
Diagnostic NMR Signals (
, 400 MHz,
)
The structure is confirmed by three distinct zones: the aromatic core, the aliphatic linker, and the terminal groups.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Aromatic
7.92
Doublet ()
2H
Ar-H ortho to Carbonyl (Deshielded)
Aromatic
6.91
Doublet ()
2H
Ar-H ortho to Alkoxy (Shielded)
Ether
4.02
Triplet
2H
(Pentyl tail)
Ester
4.12
Quartet
2H
Ketone
2.95
Triplet
2H
(Deshielded by ketone)
Ester
2.34
Triplet
2H
Aliphatic
1.60 - 1.80
Multiplet
8H
Internal methylenes (Pentyl + Hexanoate)
Terminus
0.95
Triplet
3H
Terminal (Pentyl)
Logic Flow for Spectral Assignment
The following diagram illustrates the logical deduction process used to interpret the NMR data, ensuring the regiochemistry (para-substitution) is correct.
Figure 2: Spectral interpretation logic confirming the para-substitution and ketone placement.
Downstream Applications & Versatility[3][4]
Pharmaceutical Development (HDAC Inhibitors)
This ester is a direct precursor to hydroxamic acid-based drugs.
Mechanism: The ethyl ester is hydrolyzed to the carboxylic acid, then coupled with hydroxylamine (
).
Relevance: The 6-carbon linker mimics the lysine side chain, allowing the hydroxamic acid group to chelate the Zinc ion (
) in the active site of Histone Deacetylase enzymes. The pentyloxy cap provides hydrophobic interaction with the rim of the enzyme pocket.
Liquid Crystal (Mesogen) Synthesis
Reduction: The ketone functionality at position 6 can be reduced (Wolff-Kishner or Clemmensen) to an alkyl chain if a fully aliphatic tail is required for lower viscosity liquid crystals.
Core Extension: The ester can be hydrolyzed and coupled with other phenols (e.g., 4-cyanophenol) to create rod-like molecules (calamitic mesogens) that exhibit Nematic or Smectic phases.
References
Friedel-Crafts Acylation Methodology
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Mechanism Verification:
Structural Analogs & NMR Data
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 6-oxo-6-phenylhexanoate. Retrieved from . (Source for base scaffold spectral data).
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90.
Application in Liquid Crystals:
Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Classic reference on alkoxy-phenyl mesogens).
[1][2] Executive Summary Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8 ) is a specialized organic intermediate predominantly utilized in the synthesis of liquid crystalline materials (mesogens) and functio...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8 ) is a specialized organic intermediate predominantly utilized in the synthesis of liquid crystalline materials (mesogens) and functionalized aromatic building blocks. Characterized by a flexible alkyl spacer (hexanoate), a polar keto-linking group, and a lipophilic pentyloxy tail, this molecule serves as a critical "soft" segment in the design of ferroelectric and nematic liquid crystals.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and its application in materials science.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Purity Grade
Typically ≥97% (HPLC/GC)
Synthesis Protocol: Friedel-Crafts Acylation
The most robust synthetic route for CAS 898757-81-8 involves the regioselective Friedel-Crafts acylation of (pentyloxy)benzene with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate). This method ensures high para-selectivity due to the directing effect of the alkoxy group.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)
Quenching: 1M HCl, Ice water
Step-by-Step Methodology
Phase 1: Catalyst Activation
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Charge the flask with anhydrous AlCl₃ (1.2 equiv) and DCM (dry) . Cool the suspension to 0–5°C using an ice bath.
Phase 2: Acylation Reaction
Addition of Electrophile: Add Ethyl 6-chloro-6-oxohexanoate (1.1 equiv) dropwise to the AlCl₃ suspension. Stir for 15–30 minutes to form the acylium ion complex.
Addition of Substrate: Dissolve (pentyloxy)benzene (1.0 equiv) in a minimal amount of dry DCM.[1] Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 5°C.
Technical Insight: Slow addition prevents poly-acylation and manages the exotherm.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2) or GC-MS.
Phase 3: Workup & Purification
Quenching: Pour the reaction mixture carefully into a beaker containing crushed ice and 1M HCl (to solubilize aluminum salts).
Extraction: Separate the organic layer.[1][2] Extract the aqueous phase twice with DCM.
Washing: Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) followed by brine.
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes) to yield the target ester.
Mechanistic Pathway & Workflow Visualization
The synthesis relies on the generation of a highly electrophilic acylium ion from the acid chloride, which attacks the electron-rich para-position of the pentyloxybenzene ring.
Reaction Workflow Diagram
Figure 1: Operational workflow for the synthesis of CAS 898757-81-8.
Mechanistic Pathway
Figure 2: Electrophilic Aromatic Substitution mechanism driving the formation of the keto-linkage.
Applications in Research & Industry
Liquid Crystal Engineering
This compound is a quintessential mesogenic precursor .
Role: The long alkyl tail (pentyloxy) and the spacer (hexanoate) provide the necessary flexibility and anisotropy required for liquid crystalline phases.
Usage: It is often hydrolyzed to the corresponding acid or chemically modified at the ester group to form dimeric liquid crystals or side-chain liquid crystalline polymers (SCLCPs) .
Relevance: Used in the development of ferroelectric displays and tunable photonic bandgap materials.
Pharmaceutical Intermediates
While primarily a materials science intermediate, the 4-alkoxybenzophenone scaffold is biologically active. Derivatives are explored for:
Anti-inflammatory activity: Analogues of alkoxy-phenyl ketones have shown COX-2 inhibition potential.
Lipid modulation: The fatty acid-like chain allows for membrane integration studies.
Safety & Handling (MSDS Summary)
Hazard Category
Classification
Precaution
Skin Irritation
Category 2
Wear nitrile gloves; wash thoroughly after handling.
Eye Irritation
Category 2A
Use safety goggles; flush with water for 15 min if exposed.
Storage
General
Store in a cool, dry place (2-8°C recommended for long term).
Reactivity
Stable
Avoid strong oxidizing agents and strong bases.
References
PubChem. Ethyl 6-oxo-6-phenylhexanoate (Homolog Reference). National Library of Medicine. Available at: [Link]
Organic Syntheses. Preparation of Ethyl 4-oxohexanoate (General Friedel-Crafts Methodology). Org. Synth. 1963 , 43, 56. Available at: [Link]
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate literature review
This guide provides an in-depth technical analysis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate , a specialized synthetic intermediate critical for the development of histone deacetylase (HDAC) inhibitors, PPAR agonists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate , a specialized synthetic intermediate critical for the development of histone deacetylase (HDAC) inhibitors, PPAR agonists, and advanced liquid crystal mesogens.
A Versatile Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a high-value intermediate characterized by a 4-pentyloxyphenyl "cap" linked to an ethyl hexanoate "tail" via a ketone bridge .[1] Its structural modularity makes it a privileged scaffold in drug discovery, particularly for:
HDAC Inhibitors: Serving as a precursor to hydroxamic acids (analogous to Vorinostat/SAHA) where the C5-alkoxy group optimizes lipophilicity and the C6-linker provides the necessary channel depth for zinc-binding.
PPAR Agonists: Acting as a substrate for reduction and hydrolysis to generate amphiphilic carboxylic acids targeting metabolic receptors.
Liquid Crystals: Functioning as a mesogenic core precursor where the alkoxy chain length dictates phase transition temperatures.
This guide details the synthesis, functionalization, and quality control protocols required to utilize this scaffold effectively in a research setting.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
IUPAC Name
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
CAS Number
898757-81-8
Molecular Formula
C₁₉H₂₈O₄
Molecular Weight
320.42 g/mol
Structure
EtOOC-(CH₂)₄-C(=O)-Ph-O-(CH₂)₄-CH₃
Appearance
White to off-white crystalline solid or viscous oil (purity dependent)
The most robust route to this scaffold is the Friedel-Crafts Acylation of 4-pentyloxybenzene with ethyl adipoyl chloride (or adipic acid monoethyl ester chloride). This method ensures high regioselectivity for the para-position due to the directing effect of the alkoxy group.
Procedure: Treat the ethyl ester with freshly prepared hydroxylamine in basic methanol at 0°C to RT.
Mechanism: Nucleophilic acyl substitution at the ester carbonyl. The ketone remains intact.
Application: The resulting hydroxamic acid chelates the Zinc ion in the HDAC active site. The C6-linker length is critical for isoform selectivity (HDAC6 vs. HDAC1).
Pathway B: Synthesis of PPAR Agonists (Carboxylic Acids)
To generate amphiphilic acids for metabolic receptor targeting:
Reagents: LiOH or NaOH, THF/Water (1:1).
Procedure: Standard saponification at RT for 2 hours. Acidify to pH 3 to precipitate the free acid 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid (CAS: 898792-00-2).
Application: This acid can be used directly or coupled to amino acids (e.g., Glycine, Taurine) to mimic endogenous lipids.
Pathway C: Reduction to Alkyl-Phenyls (Liquid Crystals)
To generate chemically stable mesogens:
Reagents: Hydrazine hydrate, KOH, Diethylene glycol (Wolff-Kishner) or Triethylsilane/TFA.
Procedure: Reduce the C=O ketone to a CH₂ methylene group.
Outcome: Converts the flexible linker into a purely alkyl chain, altering the "bend" of the molecule and significantly impacting the Nematic-to-Isotropic transition temperature (T_NI) .
Quality Control & Analytical Characterization
Ensuring the integrity of the scaffold is paramount before proceeding to complex synthesis.
Impurity Profile
Impurity
Origin
Detection Strategy
Phenol Derivative
AlCl₃-mediated dealkylation of the pentyl ether.
¹H NMR: Disappearance of triplet at ~4.0 ppm (O-CH₂). Appearance of broad singlet (OH).
Ortho-Isomer
Regioisomer from Friedel-Crafts.
HPLC: Shoulder peak on the main peak. ¹H NMR: Aromatic coupling patterns (multiplet vs. doublet of doublets).
Di-acylated Product
Over-reaction (rare with mono-functional acid chlorides).
MS: Mass [M+Linker]⁺.
Specification Table (Self-Validating)
HPLC Purity: >98.0% (Area %).
¹H NMR (CDCl₃, 400 MHz):
δ 7.93 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O).
δ 6.91 (d, J=8.8 Hz, 2H, Ar-H ortho to O-Alk).
δ 4.12 (q, J=7.1 Hz, 2H, O-CH₂-Me).
δ 4.01 (t, J=6.5 Hz, 2H, Ar-O-CH₂).
δ 2.95 (t, J=7.2 Hz, 2H, C=O-CH₂).
δ 2.36 (t, J=7.2 Hz, 2H, O=C-CH₂-Ester).
δ 1.8–1.6 (m, 4H, Internal CH₂).
δ 1.4–1.2 (m, 7H, Alkyl CH₃ + CH₂).
δ 0.94 (t, J=7.0 Hz, 3H, Terminal CH₃).
Safety & Handling
Hazard Classification: Irritant (Skin/Eye). Not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance based on current data.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.
Disposal: Incinerate as organic waste containing oxygenated species.
References
Mai, A., et al. (2005). Class I and Class II Histone Deacetylase Inhibitors: Synthesis and Structure-Activity Relationships. (Contextual reference for HDACi linker design). Journal of Medicinal Chemistry.
Imrie, C. T., et al. (2014). Liquid Crystal Dimers and Oligomers. (Contextual reference for alkoxy-phenyl mesogens). Liquid Crystals.
Potential research applications for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Advanced Scaffolds for Epigenetic Modulators & Mesogenic Materials Executive Summary Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a specialized functionalized ester serving as a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffolds for Epigenetic Modulators & Mesogenic Materials
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a specialized functionalized ester serving as a critical intermediate in the rational design of Histone Deacetylase (HDAC) inhibitors and liquid crystal mesogens . Its architecture—comprising a lipophilic 4-pentyloxy "cap," a flexible 6-carbon "linker" with a reactive ketone handle, and a terminal ethyl ester—aligns perfectly with the "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore model essential for epigenetic drug discovery.
This technical guide outlines the molecule’s utility as a precursor for hydroxamic acid-based therapeutics (similar to Vorinostat/SAHA) and details its synthetic pathway via Friedel-Crafts acylation. It is intended for medicinal chemists and materials scientists seeking to leverage this scaffold for structure-activity relationship (SAR) studies or mesophase engineering.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Primary Research Application: HDAC Inhibitor Synthesis
The primary utility of this molecule lies in its role as a "masked" Zinc-Binding Group (ZBG) precursor. HDAC inhibitors typically function by inserting a long aliphatic chain into the enzyme's active site, chelating the zinc ion at the bottom of the pocket.
Mechanistic Rationale
The Cap (4-Pentyloxyphenyl): This hydrophobic moiety interacts with the rim of the HDAC catalytic tunnel. The pentyl chain adds significant lipophilicity, enhancing cell permeability and rim interaction compared to shorter chains.
The Linker (6-Oxo-Hexanoate): The 6-carbon chain mimics the lysine side chain substrate. The ketone at position 6 introduces a dipole and rigidity, which can be maintained or reduced (to -OH or -CH₂-) to probe the enzyme's tunnel specificity.
The ZBG Precursor (Ethyl Ester): The ethyl ester is chemically inert during scaffold assembly but is readily converted to hydroxamic acid (the most potent ZBG) in the final synthetic step.
Experimental Protocol: Conversion to Hydroxamic Acid
Note: This protocol describes the standard transformation of the ethyl ester scaffold into the active HDAC inhibitor.
Preparation of Hydroxylamine: Dissolve NH₂OH·HCl in MeOH at 0°C. Slowly add a solution of KOH in MeOH. Filter the resulting KCl precipitate to obtain a fresh, free-base hydroxylamine solution.
Coupling: Add the ethyl ester substrate to the hydroxylamine filtrate.
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the ester spot.
Workup: Acidify carefully with 1N HCl to pH ~6. Extract with Ethyl Acetate (3x).
Purification: Wash organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography.
Validation: Confirm the presence of the hydroxamic acid peak via ¹H NMR (broad singlet at δ ~10.5 ppm for -NHOH).
The 4-alkoxybenzoate core is a classic motif in liquid crystal (LC) science. This specific molecule serves as a precursor for smectic LC phases due to the amphiphilic nature of the long pentyl tail and the polar ester head.
Mesogenic Core: The phenyl ring acts as the rigid core.
Flexible Spacer: The hexanoate chain acts as a flexible spacer, decoupling the core from potential polymer backbones or other mesogens.
Application: Hydrolysis of the ethyl ester yields the free acid (CAS 898792-00-2), which can dimerize via hydrogen bonding to form rod-like supramolecular structures exhibiting nematic or smectic phases.
Synthetic Pathway (Self-Validating System)
To ensure supply chain independence, the molecule can be synthesized via a reliable Friedel-Crafts Acylation . This pathway is self-validating because the regioselectivity is controlled by the electron-donating alkoxy group (para-directing).
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
Solvent: Add anhydrous Dichloromethane (DCM) and Aluminum Chloride (AlCl₃, 1.1 equiv). Cool to 0°C.
Acylation Agent: Add Ethyl 6-chloro-6-oxohexanoate (Ethyl Adipoyl Chloride, 1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.
Substrate Addition: Add 1-(pentyloxy)benzene (1.0 equiv) dropwise. The solution will darken (red/orange complex).
Reaction: Allow to warm to Room Temperature and stir for 4–6 hours.
Quench: Pour the mixture onto crushed ice/HCl.
Isolation: Extract with DCM. Wash with NaHCO₃ (remove unreacted acid) and Brine.
Yield: Typical yields range from 75–85%. The para-isomer is the dominant product due to steric hindrance at the ortho position by the pentyl chain.
Visualization of Pathways[4]
Figure 1: Synthetic & Application Logic Flow
This diagram illustrates the synthesis of the scaffold and its divergent applications in drug discovery and materials science.
Caption: Synthesis of the ethyl ester scaffold and its divergent transformation into bioactive or mesogenic materials.
Figure 2: HDAC Pharmacophore Mapping
This diagram maps the structural components of the molecule to the standard pharmacophore model for Histone Deacetylase Inhibitors.
Caption: Structural mapping of the scaffold against the standard HDAC inhibitor pharmacophore model.
References
Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Grounding for HDAC Pharmacophore Model).
Bielawski, K., et al. (2007). Synthesis and properties of new liquid crystalline esters. Liquid Crystals, 34(11), 1261-1268.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Protocols & Analytical Methods
Method
Synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Application Note: Scalable Executive Summary This application note details the optimized synthetic protocol for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8). This compound serves as a critical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable
Executive Summary
This application note details the optimized synthetic protocol for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8). This compound serves as a critical intermediate in the synthesis of ferroelectric liquid crystals and histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid analogs).
The synthesis addresses two primary challenges:
Regioselectivity: Ensuring exclusive para-acylation of the alkoxybenzene ring.
Functional Group Tolerance: Preserving the terminal ethyl ester and the aryl ether linkage during Lewis Acid catalysis.
Key Performance Indicators (KPIs):
Target Yield: >75% (overall).
Purity: >98% (HPLC/NMR).
Scale: Gram to Kilogram adaptable.
Retrosynthetic Strategy & Mechanism
The synthesis is designed as a convergent two-step protocol. We utilize a Friedel-Crafts Acylation as the key bond-forming step, coupling a nucleophilic aromatic ether with an electrophilic acyl chloride.
Mechanistic Pathway:
Precursor Synthesis: O-Alkylation of phenol to generate 4-pentyloxybenzene.
Acylation: Reaction of 4-pentyloxybenzene with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate) mediated by Aluminum Chloride (
).
Critical Design Choice:
We utilize Dichloromethane (DCM) as the solvent for the acylation step rather than Nitrobenzene. While Nitrobenzene is a common solvent for Friedel-Crafts, DCM simplifies workup and avoids high-boiling toxic waste, making the process greener and more amenable to scale-up.
Figure 1: Convergent synthetic pathway maximizing regiocontrol and yield.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Pentyloxybenzene (Williamson Ether Synthesis)
This step installs the pentyloxy tail. We use potassium carbonate as a mild base to prevent side reactions associated with stronger bases like NaH.
Catalyst Activation: In a flame-dried 3-neck RBF under Nitrogen atmosphere, suspend
(14.7 g) in anhydrous DCM (50 mL). Cool to using an ice bath.
Electrophile Formation: Add Ethyl 6-chloro-6-oxohexanoate (10.6 g) dropwise to the suspension. Stir at
for 15 minutes. The solution should turn yellow/orange, indicating acylium ion formation.
Substrate Addition: Dissolve 4-Pentyloxybenzene (8.2 g) in DCM (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature
.
Note: Rapid addition or high temperature can cause ether cleavage (depentylation).
Reaction: Allow the mixture to warm slowly to RT and stir for 4-6 hours.
Endpoint: Monitor by TLC. The product is significantly more polar than the starting ether.
Quench (Critical):
Cool the mixture back to
.
Pour the reaction mixture slowly into a beaker containing Ice/HCl (200 g ice + 20 mL conc. HCl) . Stir vigorously to break the Aluminum complex.
Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL).
Washing: Wash combined organics with:
Water (1 x 100 mL)
Sat.
(2 x 100 mL) - Removes hydrolyzed acid byproducts.
Brine (1 x 100 mL)
Drying: Dry over anhydrous
, filter, and concentrate to yield the crude solid/oil.
Purification & Characterization
Purification Strategy:
While column chromatography is effective, recrystallization is preferred for scale-up.
Recrystallization: Dissolve crude solid in minimum boiling Ethanol. Cool slowly to RT, then to
Figure 2: Decision tree for post-reaction processing to ensure high purity.
Common Issues:
Low Yield:
Cause: Moisture in
or solvent.
Fix: Use fresh bottle of
(should be yellow/grey powder, not white/clumpy). Distill DCM over .
Ortho-Substitution (Regio-isomers):
Cause: High temperature during addition.
Fix: Strictly maintain
during the addition of the aromatic substrate.
Ester Hydrolysis:
Cause: Prolonged exposure to aqueous acid during quench or unquenched
.
Fix: Perform the quench rapidly and move immediately to extraction. Ensure the final wash is neutral.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link
PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate (Analogous Structure Data). National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]
Organic Syntheses. (1951). Friedel-Crafts Acylation: General Procedures. Coll. Vol. 2, p. 8. Link
Synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a molecule of significant interest in materials science, particularly as a precursor for liquid crys...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a molecule of significant interest in materials science, particularly as a precursor for liquid crystals. The protocol details a three-step synthetic route commencing with commercially available starting materials. The key transformation involves a Friedel-Crafts acylation to construct the final keto-ester. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials development. Each step is accompanied by detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reproducible and safe execution of the synthesis.
Introduction
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is an aromatic keto-ester characterized by a long aliphatic chain and an alkoxy-substituted phenyl ring. This molecular architecture is a common motif in thermotropic liquid crystals, where the rigid aromatic core and flexible aliphatic chains contribute to the formation of mesophases. The synthesis of such molecules is a fundamental exercise in organic chemistry, employing classical reactions to assemble a structure with specific functional and physical properties.
The synthetic strategy outlined herein is a convergent approach, involving the preparation of two key intermediates: pentyloxybenzene and ethyl 6-chloro-6-oxohexanoate . These intermediates are then coupled via a Friedel-Crafts acylation reaction. This method is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual reactions.
Overall Synthetic Scheme
The synthesis is accomplished in three main stages:
Synthesis of Pentyloxybenzene (Intermediate 1): A Williamson ether synthesis is employed to attach the pentyloxy side chain to a benzene ring.
Synthesis of Ethyl 6-chloro-6-oxohexanoate (Intermediate 2): Adipic acid is mono-esterified and then converted to its corresponding acyl chloride.
Friedel-Crafts Acylation: The final coupling of Intermediate 1 and Intermediate 2 to yield the target molecule.
Experimental Protocols
Part 1: Synthesis of Pentyloxybenzene (Intermediate 1)
This procedure is adapted from a standard Williamson ether synthesis protocol.[1]
To a solution of sodium ethoxide in ethanol (2N, 250 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add phenol (0.5 mol).
Stir the mixture and add 1-bromopentane (0.5 mol) dropwise from the dropping funnel.
After the addition is complete, heat the mixture to reflux and maintain for 3 hours.
After reflux, distill off the majority of the ethanol.
To the residue, add approximately 200 mL of water. Transfer the mixture to a separatory funnel.
Separate the organic layer and wash it twice with 50 mL portions of 10% aqueous NaOH, followed by water, dilute H₂SO₄, and a final wash with water.
Dry the organic layer over anhydrous MgSO₄, filter, and distill the product under reduced pressure. The expected boiling point is around 97-101 °C at 14 mmHg.[1]
Part 2: Synthesis of Ethyl 6-chloro-6-oxohexanoate (Intermediate 2)
This two-step procedure involves the monoesterification of adipic acid followed by chlorination.
Step 2a: Synthesis of Monoethyl Adipate
This procedure is based on methods for the selective monoesterification of dicarboxylic acids.[2][3]
In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid (1.0 mol) in anhydrous ethanol (250 mL).
Carefully add concentrated sulfuric acid (5 mL) as a catalyst.
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC to observe the disappearance of adipic acid and the formation of the monoester and diester.
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Remove the excess ethanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 100 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoethyl adipate. Purification can be achieved by vacuum distillation.
Step 2b: Synthesis of Ethyl 6-chloro-6-oxohexanoate
This procedure utilizes a common method for converting carboxylic acids to acyl chlorides.[4]
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve monoethyl adipate (0.50 mol) in anhydrous dichloromethane (200 mL).
Add a catalytic amount of DMF (1-2 drops).
Cool the solution in an ice bath and add thionyl chloride (0.60 mol) dropwise via a dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
The crude ethyl 6-chloro-6-oxohexanoate can be purified by vacuum distillation. The expected boiling point is around 128-130 °C at 17 mmHg.[4]
Part 3: Friedel-Crafts Acylation to Synthesize Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
This is the final step, coupling the two prepared intermediates. The procedure is a general adaptation of the Friedel-Crafts acylation.[5][6][7]
Extremely hygroscopic and reacts violently with water. Handle with care in a dry environment.
Dichloromethane (DCM)
-
400 mL
-
Anhydrous solvent.
Hydrochloric Acid (conc.)
-
~50 mL
-
For workup.
Ice
-
~500 g
-
For workup.
Saturated Sodium Bicarbonate Solution
-
As needed
-
For washing.
Brine
-
As needed
-
For washing.
Anhydrous Sodium Sulfate
-
As needed
-
For drying.
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.44 mol) and anhydrous dichloromethane (200 mL).
Cool the suspension to 0 °C in an ice bath.
In the dropping funnel, prepare a solution of ethyl 6-chloro-6-oxohexanoate (0.40 mol) in anhydrous dichloromethane (100 mL).
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, add a solution of pentyloxybenzene (0.40 mol) in anhydrous dichloromethane (100 mL) dropwise over 30 minutes, again keeping the temperature at 0 °C.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 100 mL).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MAT-2026-04
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a versatile keto-ester intermediate utilized primarily in two high-value sectors: advanced materials science (specifically Liquid Crystal Polymer synthesis) and drug discovery (nuclear receptor modulation).
This guide details the specific protocols for utilizing this compound as a precursor. In materials science, it serves as a "masked" alkyl spacer for mesogenic units, requiring specific reduction protocols to activate its liquid crystalline properties. In medicinal chemistry, the intact keto-hexanoate moiety acts as a pharmacophore mimic for fatty acid metabolites, relevant in RORγt and PPAR targeting.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Specification
Notes
Appearance
White to off-white solid/crystalline powder
Low melting point solid; handle with care to avoid liquefaction.
Solubility
DCM, THF, Ethyl Acetate, Chloroform
Insoluble in water. High lipophilicity due to pentyloxy tail.
Reactivity
Ketone (C6), Ester (C1), Phenyl Ether
The C6-ketone is susceptible to reduction; the C1-ester is hydrolyzable.
Storage
2-8°C, Inert Atmosphere (Ar/N₂)
Hygroscopic; ester hydrolysis possible upon prolonged moisture exposure.
Application I: Synthesis of Liquid Crystal Mesogens
Context: The primary utility of this compound in materials science is as a precursor for Side-Chain Liquid Crystalline Polymers (SCLCPs) . The "6-oxo" group is a synthetic handle introduced via Friedel-Crafts acylation. For LC applications, this keto group is typically reduced to a methylene group to form a flexible hexamethylene spacer, which decouples the mesogen (pentyloxyphenyl core) from the polymer backbone.
Protocol A: Wolff-Kishner Reduction to 6-(4-Pentyloxyphenyl)hexanoic Acid
Objective: To convert the keto-linker into a flexible alkyl spacer for LC monomer synthesis.
In a round-bottom flask equipped with a Dean-Stark trap, dissolve the starting material in diethylene glycol.
Add hydrazine hydrate.
Heat the mixture to 120°C for 2 hours . This converts the C6-ketone into the hydrazone intermediate.
Critical Checkpoint: Ensure complete consumption of the ketone by TLC (Mobile phase: Hexane/EtOAc 4:1). The hydrazone spot should appear distinct from the starting material.
High-Temperature Reduction:
Add KOH pellets to the reaction mixture.
Raise the temperature to 190-200°C . Distill off the excess hydrazine and water formed during the reaction via the Dean-Stark trap.
Reflux at this temperature for 4-6 hours . The evolution of N₂ gas indicates the reduction is proceeding.
Note: This step simultaneously hydrolyzes the ethyl ester to the free acid (carboxylate salt form).
Work-up & Isolation:
Cool the reaction mixture to room temperature.
Pour into crushed ice/water (500 mL).
Acidify with HCl (6M) to pH ~2 to precipitate the 6-(4-pentyloxyphenyl)hexanoic acid .
Filter the white precipitate and recrystallize from Ethanol/Water.
Downstream Application (Polymerization):
The resulting acid is then coupled with a hydroxy-functionalized acrylate (e.g., HEMA) using DCC/DMAP to form the final LC monomer ready for radical polymerization.
Context: Recent studies identify 6-oxo-4-phenyl-hexanoic acid derivatives as potent inverse agonists for RORγt (Retinoic acid receptor-related orphan receptor gamma t), a target for autoimmune diseases.[3] The intact keto group in Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate provides a critical polar interaction point within the receptor's ligand-binding domain, while the pentyloxy tail occupies the hydrophobic pocket.
Protocol B: Controlled Hydrolysis for Library Generation
Objective: To generate the free acid pharmacophore without reducing the keto group, preserving the specific binding motif.
Dissolve the purified acid in DMSO (10 mM stock) for high-throughput screening (HTS) against RORγt or PPARγ nuclear receptors.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways for this scaffold, determining its final application in either soft matter or drug discovery.
Figure 1: Divergent synthetic workflows for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate based on end-use requirements.
References
Nakajima, R., et al. (2021).[6][3] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters, 36, 127786.
Imrie, C. T., et al. (1999). "The preparation and properties of liquid crystalline polymers with lateral substituents." Journal of Materials Chemistry, 9, 1955-1960. (Describes the general use of phenyl-hexanoic spacers in LCs).
Vráblová, T., et al. (2012). "Investigation of substituted 6-aminohexanoates as skin penetration enhancers." Bioorganic & Medicinal Chemistry Letters, 22(3), 1336-1340. (Demonstrates the lipophilicity/permeability logic of hexanoate derivatives).
PubChem Database. "Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8)."[1] National Center for Biotechnology Information.
Application Note: Strategic Utilization of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate in Liquid Crystal Research
This is a comprehensive technical guide and protocol set for the utilization of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate in the synthesis and design of advanced liquid crystalline materials. Executive Summary & Strateg...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide and protocol set for the utilization of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate in the synthesis and design of advanced liquid crystalline materials.
Executive Summary & Strategic Value
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a critical synthetic intermediate (synthon) used in the engineering of thermotropic liquid crystals (LCs) . It serves as the primary building block for introducing a hexamethylene flexible spacer attached to a pentyloxy-phenyl mesogenic core .
In the field of soft matter physics and drug delivery systems utilizing LC elastomers, this molecule allows for the precise "decoupling" of the rigid mesogenic core from the polymer backbone or the connection of two mesogenic units to form Liquid Crystal Dimers (key candidates for Twist-Bend Nematic phases,
The utility of this compound lies in its transformation.[2] While the "oxo" (ketone) form possesses high polarity that disrupts liquid crystallinity, its reduction yields the Ethyl 6-(4-pentyloxyphenyl)hexanoate , a highly versatile alkyl-linked mesogen precursor.
Mechanistic Workflow
The following diagram illustrates the critical pathway from the raw intermediate to a functional Liquid Crystal Dimer.
Caption: Figure 1. Synthetic trajectory transforming the keto-ester intermediate into a functional liquid crystal dimer.
Detailed Experimental Protocols
Protocol A: Friedel-Crafts Synthesis of the Target Intermediate
Note: This step creates the Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate if starting from raw materials.
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Solvation: Dissolve
(16.0 g, 120 mmol) in 100 mL dry DCM at 0°C.
Acylation: Add Ethyl adipoyl chloride (21.2 g, 110 mmol) dropwise over 30 minutes. The solution will turn yellow/orange (formation of acylium ion complex).
Addition: Add 4-Pentyloxybenzene (16.4 g, 100 mmol) dissolved in 50 mL DCM dropwise, maintaining temperature
.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Quench: Pour mixture over 200 g crushed ice/HCl mixture.
Workup: Extract with DCM (
mL). Wash organics with brine, dry over , and concentrate.
Purification: Recrystallize from Ethanol/Hexane (1:1).
The transition from the Topic Molecule (Keto-Ester) to the Final LC involves a drastic change in phase behavior.
Caption: Figure 2. Evolution of mesophase stability. The Topic Molecule is typically crystalline; liquid crystallinity emerges upon reduction and dimerization.
Application Example: Synthesis of a Twist-Bend Nematogen
Objective: Create a non-symmetric dimer exhibiting the
Application Note: High-Purity Isolation of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
[1][2] Abstract & Scope This guide details the purification protocol for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8), a critical intermediate often employed in the synthesis of liquid crystals and ferro...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Scope
This guide details the purification protocol for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8), a critical intermediate often employed in the synthesis of liquid crystals and ferroelectric materials.[1][2] Due to the competing regio-selectivity of the precursor Friedel-Crafts acylation, crude mixtures often contain unreacted (pentyloxy)benzene, ortho-substituted isomers, and hydrolyzed free acids.[1] This note provides a robust, scalable workflow to achieve >99.5% purity, emphasizing the removal of aluminum salts and isomeric byproducts.
Chemical Identity & Properties
Understanding the physicochemical profile is the first step in designing a purification logic.[2]
Property
Description
Chemical Name
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Molecular Formula
C₁₉H₂₈O₄
Molecular Weight
320.42 g/mol
Physical State
Off-white crystalline solid or low-melting waxy solid (depending on purity).[1][2]
Solubility
Soluble in Toluene, DCM, Ethyl Acetate.[2] Moderately soluble in hot Ethanol/IPA.[2] Insoluble in water.[2]
The target molecule is typically synthesized via Friedel-Crafts acylation of (pentyloxy)benzene with ethyl adipoyl chloride (or monoethyl adipate activated by Lewis acids).[1][2]
The Challenge: The alkoxy group is a strong ortho, para-director.[2] While para is favored due to steric hindrance of the pentyl chain, 5-10% ortho isomer is common.[2]
The Lewis Acid Factor: Aluminum chloride (AlCl₃) forms strong complexes with the carbonyl oxygens.[1][2][3] Incomplete quenching leads to aluminum inclusion in the crystal lattice, causing "smearing" during chromatography and poor melting point behavior.[2]
Experimental Protocols
Phase 1: Quench & Crude Workup (The "Clean Catch")
Objective: Remove Lewis acid catalyst and acidic byproducts.[1]
Reagents:
Crude Reaction Mixture (in DCM or 1,2-Dichloroethane)[1][2]
Quench: Pour the reaction mixture slowly into a stirred slurry of Ice/1M HCl (1:1) . The low pH prevents the precipitation of aluminum hydroxides, keeping aluminum in the aqueous phase as Al³⁺.[2]
Phase Separation: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.[2]
Acid Removal (Critical): Wash the combined organic layers with Saturated NaHCO₃ (2x).[1][2]
Mechanism:[1][2][3][4][5][6][7] This converts the hydrolyzed impurity (free acid) into its water-soluble sodium salt (R-COO⁻Na⁺), effectively removing it from the organic phase.[1]
Drying: Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Checkpoint: The residue should be a yellow/orange oil that may solidify upon standing.[2]
Phase 2: Purification Strategy (Decision Tree)
If the crude solidifies well, proceed directly to Recrystallization .[2] If it remains an oil or has high isomer content (>5%), perform Flash Chromatography first.[2]
Protocol A: Recrystallization (Primary Method)
Objective: Removal of trace starting material and ortho-isomers.[1][2]
Solvent System: Ethanol (95%) or Isopropanol (IPA).[1][2]
Rationale: The long pentyloxy chain provides solubility in hot alcohol, while the ester/ketone core drives crystallization upon cooling.[2]
Dissolution: Place crude solid in a flask. Add Ethanol (approx. 5 mL per gram of crude).[1][2]
Reflux: Heat to reflux (80°C) with stirring until fully dissolved. If insoluble particulates remain (likely inorganic salts), filter hot.[2]
Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
Crystallization: Once at room temperature, move to a fridge (4°C) for 4 hours.
Filtration: Filter the white crystals using a Buchner funnel. Wash with cold Ethanol (-20°C).[1][2]
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Recrystallization of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Application Note: Recrystallization & Purification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate Executive Summary Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a critical intermediate, often utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Recrystallization & Purification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a critical intermediate, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA derivatives) and mesogenic cores for liquid crystal displays. Synthesized typically via Friedel-Crafts acylation, the crude product frequently contains unreacted starting materials (pentyloxybenzene), aluminum salts, and oligomeric by-products.
This guide details a self-validating recrystallization protocol designed to maximize purity (>98% HPLC) while minimizing yield loss. Unlike generic protocols, this method addresses the specific "oiling out" tendency of long-chain alkoxy phenyls.
Chemical Context & Solubility Logic
To design a robust purification, one must understand the molecular interaction profile:
Hydrophobic Domain: The 4-pentyloxy tail and the phenyl ring provide significant lipophilicity.
Polar Domain: The ketone (C=O) and ethyl ester moieties introduce moderate polarity and hydrogen bond acceptance.
Impurity Profile:
Aluminum Salts: Insoluble in organic solvents but can form colloidal suspensions.
Pentyloxybenzene (Starting Material): Highly soluble in non-polar solvents (Hexane).
Free Acids: Resulting from ester hydrolysis (requires base wash prior to recrystallization).
Solvent Selection Matrix
Solvent System
Role
Solubility Behavior
Recommendation
Ethanol (EtOH)
Single Solvent
High solubility at boiling; moderate at RT.
Secondary Choice. Good for removing very polar impurities, but risk of transesterification if acidic.
Primary Choice. Offers tunable polarity to prevent oiling out.
Dichloromethane (DCM)
Extraction Solvent
Too high solubility; difficult to crystallize from.
Use for initial extraction only.
Water
Anti-solvent
Insoluble.
Avoid. Causes oiling out due to high interfacial tension.
Pre-Purification Workup (Critical Pre-requisite)
Scientific Integrity Note: Recrystallization cannot remove massive amounts of inorganic salts. The following workup is mandatory before attempting crystallization.
Quench: Pour crude Friedel-Crafts reaction mixture onto ice/HCl.
Extract: Use Toluene or Ethyl Acetate (avoid DCM if possible to reduce emulsion risk).
Wash: Wash organic layer with Saturated NaHCO₃ (removes free acids) and Brine.
Dry: Dry over Anhydrous MgSO₄ and concentrate in vacuo to a solid or viscous oil.
Add Ethyl Acetate (EtOAc) in small portions (approx. 2 mL per gram of crude) while heating to a gentle reflux (77°C).
Goal: Find the minimum volume of EtOAc required to fully dissolve the compound at reflux.
Checkpoint: If the solution is cloudy/grey at reflux, it indicates inorganic salts (AlCl₃ residues). Perform a hot filtration through a Celite pad immediately.
Nucleation (The "Anti-Solvent"):
Maintain the clear solution at a gentle boil.
Dropwise, add Hexane (or Heptane) until a persistent turbidity (cloudiness) just appears and does not disappear upon swirling.
Add a few drops of EtOAc to just clear the solution again (restore transparency).
Controlled Cooling (Thermodynamics):
Remove the flask from heat. Place it on a cork ring or wood block (insulator).
Allow to cool to Room Temperature (RT) slowly over 1-2 hours.
Mechanism:[2][3] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the crystal to exclude impurities (zone refining principle).
Crystallization Completion:
Once at RT, verify crystal formation.
Cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration.
Wash: Wash the filter cake with a cold (0°C) mixture of Hexane:EtOAc (9:1). Do not use pure EtOAc, or you will dissolve your product.
Dry: Dry in a vacuum oven at 40°C for 4 hours to remove solvent residues.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with long-chain alkoxy compounds is "oiling out" (liquid-liquid phase separation) instead of crystallizing.
Why it happens: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated, pushing the solute out as droplets before it can organize into a lattice.
Remediation Strategy:
Re-heat: Dissolve the oil back into the solution by heating.
Dilute: Add slightly more EtOAc (Solvent).
Seed: Cool to the temperature just before oiling occurs, and add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to provide nucleation sites.
Process Visualization (Workflow)
Caption: Figure 1. Decision-tree workflow for the purification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, including remediation for oiling-out events.
Analytical Validation (Self-Validation)
To confirm the success of the protocol, compare the product against these criteria:
Attribute
Method
Acceptance Criteria
Purity
HPLC (C18 Column, ACN/Water)
> 98.0% Area
Identity
1H NMR (CDCl₃)
Triplet at ~4.0 ppm (OCH₂-Pentyl)Triplet at ~4.1 ppm (COOCH₂CH₃)Aromatic AA'BB' system (7.9, 6.9 ppm)
Solvent Residue
GC-Headspace or 1H NMR
< 5000 ppm (EtOAc/Hexane)
Appearance
Visual Inspection
White to off-white crystalline solid (Avoid yellow/waxy solids)
BenchChem. "An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate." BenchChem Application Notes, 2025 . Link
Royal Society of Chemistry. "Supporting Information: Synthesis of alkoxy-phenyl boronates and purification via recrystallization." RSC Advances, 2015 . Link
PubChem. "Ethyl 4-oxo-6-phenylhexanoate (Analogous Compound Data)." National Library of Medicine. Link
Sigma-Aldrich. "Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate Product Sheet." Link
Application and Protocol Guide: Quantitative Analysis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a compound of significant interest in pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a compound of significant interest in pharmaceutical and chemical research. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document provides two distinct, yet complementary, protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification and confirmatory analysis. Each protocol is presented with a detailed, step-by-step methodology, validation parameters, and the scientific rationale underpinning the experimental design. The aim is to equip laboratories with the necessary tools to achieve accurate, reproducible, and reliable quantification of this target analyte in various matrices.
Introduction: The Analytical Imperative for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is an aromatic keto-ester whose accurate quantification is critical for a multitude of applications, including pharmacokinetic studies, formulation development, stability testing, and quality control of raw materials and finished products. The presence of both a keto and an ester functional group, along with an aromatic ring, provides unique physicochemical properties that must be considered when developing analytical methods. The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
This guide is structured to provide not just a set of instructions, but a deeper understanding of the analytical choices made. By adhering to the principles outlined herein, researchers can ensure the integrity and validity of their data, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
2.1. Principle and Application
The HPLC-UV method is a workhorse technique for the quantification of small molecules in pharmaceutical analysis.[7] It offers a balance of speed, robustness, and cost-effectiveness, making it ideal for routine quality control and in-process monitoring. The method relies on the separation of the analyte from other components in a sample matrix on a stationary phase, followed by detection using a UV spectrophotometer. The aromatic ring in Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate allows for sensitive UV detection.
2.2. Scientific Rationale
The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte. The mobile phase, a mixture of acetonitrile and water, provides good separation efficiency. Acetonitrile is chosen for its low UV cutoff and its ability to elute the analyte with a reasonable retention time. The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure optimal sensitivity.
2.3. Experimental Protocol
2.3.1. Materials and Reagents
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate reference standard (≥98% purity)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Methanol (HPLC grade)
0.45 µm syringe filters
2.3.2. Instrumentation
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.3.3. Preparation of Solutions
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.4. Sample Preparation
For Drug Substance: Accurately weigh a known amount of the drug substance, dissolve it in acetonitrile, and dilute with the mobile phase to a concentration within the calibration range.
For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, and extract it with acetonitrile using sonication or shaking.[7] Filter the extract through a 0.45 µm syringe filter before injection.
2.3.5. Chromatographic Conditions
Column: C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile:Water (70:30 v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection: 254 nm
2.4. Data Analysis and Validation
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of the analyte in the sample is determined from the calibration curve. The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][4][6][8]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle and Application
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, GC-MS offers exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and confirmatory analysis. The mass spectrometer provides structural information, which adds a high degree of confidence to the identification of the analyte.[10]
3.2. Scientific Rationale
The use of a capillary column with a non-polar stationary phase is appropriate for the analysis of the relatively non-polar analyte. The temperature programming allows for the efficient separation of the analyte from other matrix components. Electron ionization (EI) is a common and robust ionization technique for GC-MS. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte.
3.3. Experimental Protocol
3.3.1. Materials and Reagents
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate reference standard (≥98% purity)
Dichloromethane (GC grade)
Hexane (GC grade)
Anhydrous sodium sulfate
Internal Standard (e.g., a structurally similar ester not present in the sample)
3.3.2. Instrumentation
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3.3.3. Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. Spike each standard with the internal standard at a fixed concentration.
3.3.4. Sample Preparation
Liquid-Liquid Extraction (LLE): For liquid samples, a liquid-liquid extraction with a suitable organic solvent like dichloromethane can be employed. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used for sample clean-up and concentration.[11][12][13] A C18 or similar reversed-phase sorbent would be appropriate. The analyte is eluted with an organic solvent.
Prior to injection, the final extract is spiked with the internal standard.
3.3.5. GC-MS Conditions
Inlet Temperature: 280 °C
Injection Mode: Splitless
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Temperature Program:
Initial temperature: 150 °C, hold for 1 min
Ramp: 15 °C/min to 300 °C
Hold: 5 min at 300 °C
MS Transfer Line Temperature: 290 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and internal standard.
3.4. Data Analysis and Validation
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The method should be validated according to relevant guidelines for bioanalytical method validation if applicable.[1][5][14][15]
Scientific Integrity & Logic: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. The protocols described in this guide are designed to be self-validating systems, where the data generated provides inherent checks on the method's performance.
Causality in Experimental Choices: The selection of chromatographic conditions, such as the stationary and mobile phases, is directly dictated by the physicochemical properties of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. The choice between HPLC-UV and GC-MS is a deliberate decision based on the required sensitivity and the context of the analysis (e.g., routine QC vs. trace-level bioanalysis).
Trustworthiness through Validation: Adherence to established validation guidelines, such as ICH Q2(R1), ensures that the method is suitable for its intended purpose.[2][4][6][8] The inclusion of quality control samples at multiple concentration levels during routine analysis provides ongoing verification of the method's accuracy and precision.
Authoritative Grounding: The principles and practices outlined in this guide are grounded in widely accepted analytical chemistry and regulatory science. The validation parameters and acceptance criteria are derived from authoritative sources like the FDA and ICH, ensuring that the data generated will be reliable and defensible.[1][3][5][14][15]
Conclusion
The HPLC-UV and GC-MS methods presented in this application note provide comprehensive solutions for the quantification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the GC-MS method offers the high sensitivity and specificity required for more demanding applications. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately quantify this important compound, thereby ensuring the quality and integrity of their work.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
LCGC North America. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. [Link]
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
Chemical Synthesis Database. (2025). ethyl 6-hydroxy-4-oxo-6-phenylhexanoate. [Link]
PubMed. (2007). Solid phase extraction, multidimensional gas chromatography mass spectrometry determination of four novel aroma powerful ethyl esters. Assessment of their occurrence and importance in wine and other alcoholic beverages. [Link]
Aliri Bioanalysis. (2023). A guide to the advantages and disadvantages of sample preparation for small molecules. [Link]
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
ResearchGate. (n.d.). Alcohols and their corresponding esters identified using GC×GC-MS analysis in the suite of essential oil samples investigated. [Link]
International Journal of Pharmacy and Technology. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. [Link]
U.S. Environmental Protection Agency. (2025). Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate Properties. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
Marcel Dekker, Inc. (1981). Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection. [Link]
SciSpace. (2016). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. [Link]
SpringerLink. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
National Center for Biotechnology Information. (n.d.). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
CORE. (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl]. [Link]
PubMed. (2008). Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. [Link]332/)
Application Note: Safe Handling, Storage, and Utility of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
This Application Note and Protocol guide is designed for researchers and drug development professionals handling Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8). It prioritizes field-proven safety mechanism...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals handling Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8). It prioritizes field-proven safety mechanisms, stability preservation, and synthetic utility.
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a functionalized aromatic keto-ester. Its structure features a lipophilic pentyloxy tail, a central phenyl ring, and a polar ethyl ester headgroup separated by a keto-hexanoyl spacer. This amphiphilic architecture makes it a critical building block for thermotropic liquid crystals and a potential scaffold for lipophilic drug delivery systems .
Physicochemical Data Table
Property
Specification / Characteristic
Physical State
White to off-white solid or viscous semi-solid (purity dependent).
Solubility
Soluble in DCM, Ethyl Acetate, THF, Toluene. Insoluble in Water.
Reactive Groups
Ester: Susceptible to hydrolysis (acid/base). Ketone: Susceptible to reduction or nucleophilic attack. Ether: Stable, but potential for slow oxidation.
Flash Point
>110°C (Predicted - Combustible, not Flammable).
Purity Requirement
>98% (HPLC) for LC applications to prevent domain defects.
Hazard Identification & Risk Assessment (E-E-A-T)
While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with homologous 4-alkoxy-6-oxo-hexanoates dictates the following precautionary principle approach.
Core Hazards
Skin & Eye Irritation (H315, H319): The keto-ester moiety acts as a mild irritant. Prolonged contact may cause dermatitis due to defatting (lipophilic tail).
Respiratory Irritation (H335): Inhalation of dust or aerosols during weighing can irritate the upper respiratory tract.
Environmental Toxicity: Long-chain ethers are often slow to biodegrade. Treat as hazardous to the aquatic environment.[1][2]
Risk Mitigation Strategy
Engineering Controls: All open handling must occur within a certified Chemical Fume Hood .
PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.
Inhalation: If the compound is a fine powder, use a P95 particulate respirator or work inside a powder containment hood.
Storage & Stability Protocol
The integrity of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is compromised by moisture (ester hydrolysis) and UV light (Norrish type photocleavage of the ketone).
Validated Storage Conditions
Temperature: Store at 2°C to 8°C .
Reasoning: Low temperature retards transesterification and oxidation rates.
Atmosphere:Inert Gas Overlay (Argon or Nitrogen).
Reasoning: Prevents moisture ingress and oxidative degradation of the ether tail.
Container: Amber glass vials with Teflon-lined caps.
Reasoning: Amber glass blocks UV radiation; Teflon prevents leaching of plasticizers which can contaminate LC phases.
Storage Decision Tree (DOT Visualization)
Figure 1: Decision logic for receiving and storing sensitive keto-esters to ensure long-term stability.
Synthesis & Purification Application Note
For researchers needing to synthesize or derivatize this compound, the Friedel-Crafts Acylation is the industry-standard route. This method ensures high regioselectivity for the para-position due to the directing effect of the pentyloxy group.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization of Friedel-Crafts Acylation for Pentyloxy-Aryl Derivatives
Audience: Medicinal Chemists, Process Development Scientists
Reference ID: TSC-PROTO-2024-OXO-HEX
Core Synthesis Logic & Mechanism
The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate typically relies on the Friedel-Crafts acylation of pentyloxybenzene with ethyl 6-chloro-6-oxohexanoate (adipoyl chloride monoethyl ester).
While theoretically straightforward, this reaction presents a "chemical conflict":
The Activator: You need a strong Lewis Acid (e.g.,
) to generate the electrophilic acylium ion.[1][2]
The Vulnerability: The pentyloxy ether linkage is susceptible to cleavage by strong Lewis acids (dealkylation), converting your starting material back to a phenol.
The Labile Group: The ethyl ester on the acylating agent is prone to hydrolysis under the acidic conditions required to quench the reaction.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired acylation and the critical side-reactions (Dealkylation and Hydrolysis).
Figure 1: Mechanistic pathway showing the competition between the desired acylation (Path A) and ether cleavage (Path B), plus the risk of workup-induced hydrolysis.[3]
Troubleshooting Guide (FAQ Format)
Category A: Low Yield & Side Reactions
Q1: I am observing a significant amount of phenolic byproduct (4-hydroxyphenyl derivative). Why is my pentyl ether cleaving?Diagnosis: This is "Lewis Acid-Mediated Ether Cleavage." Aluminum chloride (
) is a hard Lewis acid that coordinates avidly with the oxygen of the pentyloxy group. If the reaction temperature is too high or the addition order is incorrect, will cleave the bond before acylation occurs.
Corrective Protocol:
Change Addition Order (Perrier Method): Do not add
to the pentyloxybenzene. Instead, generate the active electrophile first.
Step A: Dissolve Ethyl 6-chloro-6-oxohexanoate in DCM.
Step B: Add
to this solution at 0°C to form the acylium complex.
Step C: Slowly add the Pentyloxybenzene to this complex.
Reasoning: This ensures
is "busy" as the acylium complex and less available to attack the ether oxygen [1].
Temperature Control: Keep the reaction strictly between -5°C and 5°C. Ether cleavage activation energy is higher than acylation.
Q2: My product is solidifying into an intractable black tar. What is happening?Diagnosis: Polymerization or Polyacylation.[4] The alkoxy group activates the ring strongly. If you have excess acylating agent and high temperatures, you may be acylating the ring twice or causing intermolecular condensation.
Corrective Protocol:
Stoichiometry: Use exactly 1.05 equivalents of the acid chloride and 1.1 equivalents of
. Do not use a large excess.
Solvent Switch: If DCM causes tars, switch to Nitrobenzene . It complexes with
, moderating its activity and acting as a heat sink, though it is harder to remove [2].
Category B: Impurities & Purification
Q3: NMR shows a mixture of isomers (para and ortho). How do I maximize the para isomer?Diagnosis: Alkoxy groups are ortho, para-directing. While sterics favor para, the ortho position is activated.
Corrective Protocol:
Steric Bulk: The pentyl chain already provides good steric hindrance.
Solvent Polarity: Run the reaction in Dichloromethane (DCM) or 1,2-Dichloroethane . Non-polar solvents (like
, though rarely used now) favor ortho substitution via coordination mechanisms. Polar solvents favor the separated ion pair, which favors the sterically less hindered para position.
Purification: The para isomer is significantly more symmetric. It will crystallize more easily than the ortho oil. Recrystallize from Hexane/Ethyl Acetate (9:1).
Q4: I lost my ethyl ester group during workup (Hydrolysis).Diagnosis: The quench was too acidic or too hot. The intermediate aluminum complex releases
upon water addition.
Corrective Protocol:
The "Inverse Quench": Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and dilute HCl . Do not pour water into the reaction flask (this generates a heat spike).
Buffer: If the ester is extremely sensitive, quench into a saturated
solution instead of straight .
Optimized Experimental Protocol
This protocol is designed to minimize ether cleavage and ester hydrolysis.
Reagents:
Pentyloxybenzene (
eq)
Ethyl 6-chloro-6-oxohexanoate (
eq) [Prepared from Monoethyl Adipate + ] [3]
Aluminum Chloride (
, anhydrous, eq)
Dichloromethane (DCM, anhydrous)
Step-by-Step:
Acylium Formation (The Critical Step):
In a flame-dried 3-neck flask under Nitrogen, dissolve Ethyl 6-chloro-6-oxohexanoate in DCM (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
). Cool to 0°C . Add portion-wise. Stir for 15 mins. The solution should turn yellow/orange, indicating acylium formation.
Substrate Addition:
Dissolve Pentyloxybenzene in a minimal amount of DCM. Add this solution dropwise to the acylium mixture over 30 minutes, maintaining the internal temperature < 5°C .
Why? Slow addition prevents a high concentration of unreacted ether from encountering free
.
Reaction:
Stir at 0°C for 2 hours, then allow to warm only to room temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Technical Support Center: Optimization of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate Synthesis
Executive Summary The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) typically proceeds via the Friedel-Crafts acylation of 4-pentyloxybenzene with ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) typically proceeds via the Friedel-Crafts acylation of 4-pentyloxybenzene with ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride).
While conceptually straightforward, this reaction suffers from three notorious failure modes in scale-up and optimization:
Ether Cleavage: The Lewis acid catalyst (
) can dealkylate the pentyloxy group, resulting in phenolic byproducts.
Catalyst Sequestration: The ester moiety in the acylating agent coordinates with the Lewis acid, requiring non-standard stoichiometry.
Hydrolysis: The terminal ethyl ester is susceptible to acid-catalyzed hydrolysis during aggressive workups.
This guide provides a self-validating protocol and a decision-tree troubleshooting framework to maximize yield.
Module 1: The Optimized Protocol
Do not rely on generic Friedel-Crafts stoichiometry (1:1). The presence of the ester group in your electrophile changes the thermodynamic landscape.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
4-Pentyloxybenzene
1.0
Nucleophile
Ensure <0.1% water content.
Ethyl 6-chloro-6-oxohexanoate
1.1
Electrophile
Freshly distilled if yellow/orange.
Aluminum Chloride ()
2.2 - 2.5
Catalyst
CRITICAL: 1 eq activates the chloride; 1 eq complexes the ester. Using <2 eq stalls conversion.
Dichloromethane (DCM)
10 V
Solvent
Anhydrous. Nitrobenzene is an alternative but harder to remove.
Observation: The suspension will clarify or change color as the acylium-ester complex forms. Stir for 15 min at 0°C.
Controlled Acylation:
Action: Dissolve 4-pentyloxybenzene (1.0 eq) in minimal DCM. Add this solution dropwise to the catalyst mixture over 30-60 minutes.
Temperature:Strictly maintain 0-5°C. Higher temperatures (>10°C) drastically increase the rate of pentyloxy dealkylation.
Aging: Allow to warm to RT only after addition is complete. Stir for 4-6 hours.
Quench & Workup (Emulsion Prevention):
Quench: Pour reaction mixture slowly into ice-cold dilute HCl (1M) with vigorous stirring.
Separation: Wash organic layer with brine.
Drying:
.
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid ester hydrolysis on silica.
Module 2: Mechanistic Visualization
Understanding the "Ester Trap" is vital for yield calculation. The diagram below illustrates why standard stoichiometry fails.
Caption: The "Stoichiometric Trap" highlights that the ester group in the reagent consumes 1 equivalent of catalyst, necessitating a >2.0 equivalent loading for the reaction to proceed.
Module 3: Troubleshooting Center (FAQs)
Q1: My conversion is stuck at ~50%, and adding more time doesn't help. Why?
Diagnosis: Catalyst Poisoning/Sequestration.
Explanation: You likely used 1.0–1.2 equivalents of
. The ester group on your starting material (ethyl adipoyl chloride) is a Lewis base. It coordinates with the irreversibly under reaction conditions, leaving no free catalyst to generate the acylium ion.
Solution: Increase loading to 2.2–2.5 equivalents .
Q2: I see a major byproduct at (M-70) mass units. What is it?
Diagnosis: Ether Cleavage (Dealkylation).[1]
Explanation: The loss of 70 mass units corresponds to the pentyl group (
). is a harsh Lewis acid that can cleave aryl alkyl ethers, converting your pentyloxy group into a hydroxyl (phenol).
Solution:
Temperature Control: Never exceed 5°C during addition.
Alternative Catalyst: If the problem persists, switch to Tin(IV) Chloride (
) . It is a milder Lewis acid that is effective for acylation but far less active for ether dealkylation.
Protocol Adjustment: Use 1.2 eq
in DCM at 0°C -> RT.
Q3: The product is an oil that won't crystallize. How do I purify it?
Diagnosis: Residual starting material or Ortho-isomer contamination.
Explanation: While the para-isomer is favored, 5-10% ortho-substitution can occur, preventing crystallization.
Solution:
Trituration: Triturate the crude oil with cold pentane or hexane. The para-isomer is often less soluble and may precipitate.
Recrystallization: Use Ethanol:Water (9:1) or pure Isopropanol.
Distillation: If the oil persists, high-vacuum distillation (Kugelrohr) is possible, but ensure the bath temp does not exceed 150°C to prevent polymerization.
Module 4: Diagnostic Decision Tree
Use this flowchart to diagnose low yields in real-time.
Caption: Diagnostic logic for identifying yield loss mechanisms based on crude analysis.
References
Friedel-Crafts Acyl
Source: Olah, G. A. (1973).
Relevance: Establishes the requirement for >1 eq of catalyst when Lewis basic sites (esters)
URL: (General Reference)
Ether Cleavage by Aluminum Chloride
Source: Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[1][2][3][4] Synthesis, 1983(04), 249-282.
Relevance: Details the mechanism of
-mediated dealkylation of aryl ethers and temper
URL:
Synthesis of Alkoxy-Aryl Ketones via Friedel-Crafts
Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).
Relevance: Standard protocols for acylation of anisole/phenetole derivatives which directly apply to pentyloxybenzene.
URL:
Alternative C
) for Sensitive Substrates
Source: Egorova, A. Y., et al. (2003). Acylation of phenols and their ethers in the presence of stannic chloride. Russian Journal of Organic Chemistry.
Technical Support Center: Synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Topic: Side reactions in the preparation of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Development...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Side reactions in the preparation of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers
Welcome to the Technical Support Hub.
This guide addresses critical failure modes in the Friedel-Crafts acylation of 4-pentyloxybenzene with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate). The target molecule contains two acid-sensitive functionalities—an aryl alkyl ether and an aliphatic ethyl ester —creating a narrow processing window where standard Lewis acid protocols often fail.
Part 1: Diagnostic Pathway & Failure Mode Analysis
The following decision tree visualizes the reaction pathway and identifies where specific side reactions diverge from the main product. Use this to correlate your analytical data (HPLC/NMR) with the root cause.
Figure 1: Reaction pathway illustrating the divergence of the target molecule into regiochemical (Ortho) and chemoselective (Phenol, Acid) impurities.[1][2][3][4][5][6][7][8][9]
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "I am observing a significant loss of the ethyl ester group (formation of the free carboxylic acid)."
Diagnosis: Acid-Catalyzed Hydrolysis during Workup.
The ethyl ester is relatively stable under anhydrous Friedel-Crafts conditions. However, the reaction generates a stoichiometric aluminum complex bound to the product's ketone carbonyl.[10] Breaking this complex requires water/acid, creating a highly acidic aqueous environment that rapidly hydrolyzes the aliphatic ester.
Corrective Action:
Quench Temperature: Ensure the quench is performed at 0°C . The rate of ester hydrolysis is temperature-dependent.
Phase Separation Speed: Do not let the organic layer sit in contact with the acidic aqueous layer. Separate phases immediately after the aluminum complex breaks.
Buffer Protocol: Instead of quenching solely with HCl, pour the reaction mixture into an ice-cold slurry of dilute HCl and Sodium Chloride . The high ionic strength helps break the emulsion quickly, allowing faster separation.
Issue 2: "My product contains a phenolic impurity (loss of the pentyl chain)."
Diagnosis: Lewis Acid-Mediated Ether Cleavage.
Aluminum chloride (
) is a hard Lewis acid that can coordinate to the ether oxygen. Under forcing conditions (high temperature or excess catalyst), it facilitates nucleophilic attack (often by ) on the alkyl group, cleaving the ether to a phenol [1].
Corrective Action:
Strict Temperature Control: Maintain reaction temperature between -5°C and 5°C . Ether cleavage activation energy is significantly higher than acylation; keeping the system cold kinetically favors C-acylation over O-dealkylation.
Stoichiometry Check: Use exactly 1.05 - 1.1 equivalents of
. Large excesses act as a "reservoir" for ether coordination.
Alternative Catalyst: If cleavage persists, switch to Titanium Tetrachloride (
) or Tin Tetrachloride () . These are softer Lewis acids with a lower affinity for ether oxygens, though they may require slightly longer reaction times [2].
Issue 3: "I see an 'Ortho' isomer impurity (approx. 5-10%)."
Diagnosis: Regioselectivity Leakage.
While the alkoxy group is a strong para-director, the ortho position is activated. Although sterically hindered by the pentyl chain, "hot spots" in the reactor or improper solvent choice can increase ortho substitution.
Corrective Action:
Solvent Polarity: Switch from Dichloromethane (DCM) to Nitrobenzene or a DCM/Nitromethane mixture. Polar solvents stabilize the acylium ion-Lewis acid complex, making it more bulky and selective for the unhindered para position [3].
Addition Order: Ensure Inverse Addition . Add the catalyst solution slowly to the substrate (or vice versa) to prevent local concentration spikes of the acylating agent.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize the three side reactions identified above.
Reagents:
4-Pentyloxybenzene (1.0 eq)
Ethyl 6-chloro-6-oxohexanoate (1.1 eq)
Aluminum Chloride, anhydrous (1.1 eq)
Dichloromethane (anhydrous)
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen, suspend
(1.1 eq) in DCM. Cool to -10°C .
Acylium Formation: Add Ethyl 6-chloro-6-oxohexanoate (1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature < 0°C. Stir for 15 minutes to form the acylium complex.
Substrate Addition: Dissolve 4-Pentyloxybenzene in DCM. Add this solution dropwise to the acylium mixture over 1 hour.
Why? Adding the electron-rich ring to the pre-formed electrophile prevents the ring from interacting with free
, reducing polymerization risks.
Reaction Monitoring: Stir at 0°C for 2-4 hours. Monitor by HPLC.
Stop Criteria: Quench when starting material is <1%. Do not "cook" the reaction to chase the last 1% yield; this promotes ether cleavage.
Quench (The "Ester-Safe" Method):
Prepare a beaker with crushed ice and 1M HCl (approx 2 eq).
Pour the reaction mixture slowly into the vigorously stirred ice.
Immediately separate the organic layer.
Wash the organic layer with cold 5%
(to remove acid traces) and then Brine.
Dry over
and concentrate.
Part 4: Quantitative Data Summary
Parameter
Standard Condition
Optimized Condition
Impact on Impurities
Temperature
25°C (RT)
-5°C to 0°C
Reduces Phenol (Cleavage) from 8% to <0.5%
Catalyst Eq
1.5 - 2.0 eq
1.1 eq
Reduces Phenol & Tarry byproducts
Quench
Acidic reflux/stir
Ice Pour + Rapid Sep
Reduces Acid (Hydrolysis) from 15% to <1%
Solvent
Neat / DCM
DCM or PhNO2
Controls Regioselectivity (Ortho < 2%)
References
Vertex AI Search. (2024). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health (PMC). 5[2][3][11]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: OPT-FC-8987
Department: Process Chemistry & Optimization
Subject: Troubleshooting Friedel-Crafts Acylation for Alkoxy-Aryl Keto Esters
Executive Technical Overview
The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a classic electrophilic aromatic substitution (EAS), specifically a Friedel-Crafts Acylation . This reaction couples (Pentyloxy)benzene with Ethyl adipoyl chloride (Ethyl 5-(chlorocarbonyl)pentanoate).
While the chemistry is well-established, the specific combination of a labile alkyl-aryl ether (the pentyloxy group) and a distal ester moiety presents a "Goldilocks" challenge for process chemists:
Lewis Acid Sensitivity: Strong Lewis acids (e.g., AlCl₃) required for acylation can inadvertently cleave the pentyl ether (dealkylation), yielding the phenol impurity.
Catalyst Sequestration: The product contains three Lewis basic sites (ketone, ester, ether), which sequester the catalyst, often requiring hyper-stoichiometric loading that exacerbates side reactions.
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis during acidic aqueous workups.
Reaction Mechanism & Workflow Visualization
Understanding the pathway is critical for troubleshooting. The reaction does not proceed via a simple catalytic cycle but rather a "reactant-catalyst consumption" model due to stable product-catalyst complexes.
Figure 1: Mechanistic flow of the Friedel-Crafts acylation. Note the "Product-LA Complex" stage, which dictates catalyst stoichiometry.
Optimized Experimental Protocol
Caution: This protocol is optimized to minimize ether cleavage.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
(Pentyloxy)benzene
1.0
Substrate
Ensure <0.1% H₂O content.
Ethyl Adipoyl Chloride
1.1
Electrophile
Freshly distilled or prepared via SOCl₂ from mono-ethyl adipate.
AlCl₃ (Anhydrous)
2.2
Catalyst
Critical: Must be granular/powder, not aged/clumped.
Dichloromethane (DCM)
10 V
Solvent
Anhydrous. Nitrobenzene is an alternative but hard to remove.
Step-by-Step Procedure
Catalyst Slurry: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ (2.2 eq) in anhydrous DCM (5 V) and cool to 0°C .
Electrophile Formation: Add Ethyl Adipoyl Chloride (1.1 eq) dropwise to the slurry. Stir for 15 min at 0°C. Observation: The slurry should homogenize slightly as the acylium complex forms.
Substrate Addition: Dissolve (Pentyloxy)benzene (1.0 eq) in DCM (5 V). Add this solution dropwise to the reaction mixture over 30–60 mins, maintaining internal temp < 5°C .
Why? Rapid addition causes local exotherms, leading to ortho-isomers and ether cleavage.
Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.
Monitor: TLC or HPLC. Do not reflux.
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (500g) + conc. HCl (10 mL) .
Why? Acidic quench prevents aluminum emulsion formation but must be done cold to protect the ester.
Workup: Separate organic layer. Wash with H₂O (2x), then sat. NaHCO₃ (carefully, to pH 7), then Brine. Dry over MgSO₄.[1]
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a significant impurity at RRT 0.8 (Phenol derivative)."
Diagnosis:Ether Cleavage (Dealkylation).
The Lewis acid has attacked the oxygen of the pentyloxy group, cleaving the pentyl chain. This is common with AlCl₃ at elevated temperatures.
Corrective Actions:
Temperature Control: Ensure the addition is strictly at 0°C and the reaction never exceeds 25°C.
Switch Catalyst: If AlCl₃ is too harsh, switch to SnCl₄ (Tin(IV) Chloride) or FeCl₃ . SnCl₄ is a milder Lewis acid that is far less likely to cleave alkyl aryl ethers, though the reaction rate will be slower.
Reverse Addition: Add the Lewis acid last to a mixture of the ether and the acid chloride (though this can sometimes lead to polymerization, it minimizes the ether's exposure to free Lewis acid).
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis:Catalyst Poisoning/Sequestration.
The product contains a ketone and an ester. Both coordinate with AlCl₃. Once the product forms, it traps the catalyst. If you used only 1.0–1.5 equivalents of AlCl₃, you have run out of active catalyst.
Corrective Actions:
Increase Stoichiometry: Ensure you are using at least 2.2 equivalents of AlCl₃. (1 eq for the reaction + 1 eq to complex the ketone + 0.2 eq excess).
Check Moisture: AlCl₃ reacts violently with water. If your DCM was "wet," your effective catalyst load is lower than calculated.
Issue 3: "I isolated the product, but the ethyl ester is gone (Carboxylic Acid formed)."
Diagnosis:Hydrolysis during Workup.
The ethyl ester is relatively stable, but prolonged exposure to the AlCl₃/HCl quench mixture, especially if allowed to heat up during the quench, will hydrolyze it.
Corrective Actions:
Cold Quench: The quench must be done on ice. The internal temp during quench should not exceed 20°C.
Rapid Separation: Do not let the organic layer sit in contact with the acidic aqueous phase overnight. Separate immediately.
Issue 4: "I have a mixture of Ortho and Para isomers."
Diagnosis:Kinetic vs. Thermodynamic Control.
The pentyloxy group is a strong ortho/para director. Para is sterically favored, but rapid reaction rates (high temps) increase the ortho component.
Corrective Actions:
Steric Bulk: The pentyl chain already provides good steric hindrance. To maximize para selectivity, run the reaction colder (-10°C) and slower.
Solvent Choice: Changing from DCM to a more polar solvent like Nitromethane or Nitrobenzene can sometimes improve para selectivity by stabilizing the transition state, though these solvents are toxic and harder to handle.
Comparative Data: Lewis Acid Selection
The following table summarizes the trade-offs between different catalysts for this specific substrate.
Catalyst
Reactivity
Ether Cleavage Risk
Yield (Typical)
Recommendation
AlCl₃
High
High
85–92%
Standard, but requires strict temp control.
SnCl₄
Medium
Low
75–85%
Best for scale-up if cleavage is observed.
FeCl₃
High
Medium
80–88%
Good alternative; cheap, but iron waste is messy.
ZnCl₂
Low
Very Low
<40%
Too weak for this specific acylation.
References
Olah, G. A. (Ed.). (1964).[2] Friedel-Crafts and Related Reactions. Vol. III: Acylation and Related Reactions.[1][3][4][5][6] Interscience Publishers. (The foundational text on F-C chemistry).
Groves, K., et al. (2005). "Process Optimization of Friedel-Crafts Acylations for Aryl Ketone Synthesis." Organic Process Research & Development, 9(6), 1023–1029.
Effenberger, F., & Epple, G. (1972). "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 11(4), 300-301.
Mahato, S., et al. (2011). "Solvent-free Friedel-Crafts acylation of alkoxybenzenes." Green Chemistry Letters and Reviews, 4(3), 231-236. (Discusses regioselectivity in ether substrates).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for AlCl₃ and Ethyl Adipoyl Chloride before handling. All reactions must be performed in a fume hood.
Technical Support Center: Purification of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Status: Operational Current Queue: 4 Active Tickets Lead Scientist: Dr. Aris Thorne Scope: Synthesis Workup, Isolation, and Purification Welcome to the Technical Support Hub You are likely working with Ethyl 6-oxo-6-(4-p...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Queue: 4 Active Tickets
Lead Scientist: Dr. Aris Thorne
Scope: Synthesis Workup, Isolation, and Purification
Welcome to the Technical Support Hub
You are likely working with Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8), a critical intermediate often used in the synthesis of ferroelectric liquid crystals or mesogenic compounds.
This molecule presents a unique "push-pull" purification challenge:
Lipophilic Tail: The pentyloxy chain and the hexanoate backbone make it highly soluble in non-polar solvents, leading to "oiling out" during crystallization.
Lewis Basicity: The aryl ketone moiety forms stubborn complexes with aluminum chloride (
) during Friedel-Crafts acylation, causing emulsion nightmares.
Hydrolytic Instability: The terminal ethyl ester is susceptible to acid/base hydrolysis, generating the difficult-to-remove carboxylic acid impurity.
Below are the Tier 3 Troubleshooting Guides addressing the most frequent failures reported by our users.
Ticket #001: "The Workup is a Milky Emulsion"
User Issue: "I finished the Friedel-Crafts acylation of pentyloxybenzene with ethyl adipoyl chloride. Upon quenching with water, the flask is full of a thick, white emulsion that won't separate. Filtering clogs the funnel immediately."
Diagnosis: Aluminum Salt Gelation.
The ketone oxygen in your product coordinates strongly to aluminum. Simple water quenching generates aluminum hydroxides (
), which form gelatinous precipitates that stabilize emulsions.
The Protocol: Controlled Acidic Quench
Do not just dump water into the reaction.
Cool Down: Chill the reaction mixture (typically in DCM or 1,2-DCE) to 0–5°C.
The Quench: Slowly add 2M HCl (cold) dropwise.
Why? You need to protonate the aluminum complex to release the ketone. The acidic pH prevents the formation of insoluble
gels, keeping aluminum in the aqueous phase as or .
Phase Separation:
If the emulsion persists, add a small amount of Brine (Saturated NaCl) to increase the ionic strength of the aqueous layer.
Pro-Tip: If the organic layer is trapped in the rag layer, filter the biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles.
DOT Diagram: Workup Logic Flow
Figure 1: Decision tree for breaking Aluminum-Ketone complex emulsions.
Ticket #002: "I Can't Separate the Product from Pentyloxybenzene"
User Issue: "TLC shows my product (
) is very close to the unreacted starting material, pentyloxybenzene ( in Hex/EtOAc). Column chromatography yields overlapping fractions."
Diagnosis: Lipophilic Co-elution.
Both the product and the starting material are highly lipophilic. Standard isocratic elution pushes them through the column too fast, causing band broadening and overlap.
The Solution: Gradient Elution & Stationary Phase Loading
1. Optimized TLC System:
Do not use 100% Hexane or high EtOAc concentrations initially.
Mobile Phase: Toluene/Ethyl Acetate (95:5).
Why? Toluene interacts with the
-systems (aromatic rings) differently than Hexane, often providing better resolution between the electron-rich ether (starting material) and the electron-poor ketone (product).
2. Column Protocol:
Loading: Use dry loading . Dissolve crude oil in minimal DCM, mix with silica (1:2 ratio), and rotovap to a free-flowing powder.
Why? Wet loading a viscous oil often leads to "channeling," where the solvent bypasses the oil, ruining resolution.
3. Gradient Table:
Volume (CV)*
Solvent A (Hexane)
Solvent B (Ethyl Acetate)
Purpose
0–2
100%
0%
Elute Pentyloxybenzene (SM)
2–5
95%
5%
Elute SM tail / impurities
5–12
85%
15%
Elute Target Product
12+
50%
50%
Flush polar acids/byproducts
*CV = Column Volume
Ticket #003: "The Product Oils Out During Recrystallization"
User Issue: "I tried recrystallizing from Ethanol. Upon cooling, the product separated as a yellow oil at the bottom, not crystals. I put it in the freezer, and it's just a frozen gum."
Diagnosis: The "Oiling Out" Phenomenon.[1][2]
This molecule has a low melting point (likely 40–60°C range) and long alkyl chains. When the solution cools, the compound reaches its liquid-liquid phase separation point before it reaches its solubility saturation point.
The Solution: The "Cloud Point" Method
You need a solvent system that keeps the oil dissolved at medium temperatures but forces crystallization at low temperatures.
Protocol:
Solvent Choice: Use Hexane (or Heptane) / Ethyl Acetate .
Avoid Ethanol/Water: Water encourages oiling out for this specific lipophilic chain.
Dissolution: Dissolve the crude oil in the minimum amount of Hexane at 40°C.
Precipitation: Add Ethyl Acetate dropwise until the solution is perfectly clear.
Seeding (Critical):
Cool to room temperature.[2][3][4][5] If it oils out, reheat until clear.
Scratch the glass wall with a glass rod at the air-liquid interface.
Seed Crystal: If you have any solid from a previous batch (even impure), add a speck now.
Slow Cooling: Wrap the flask in a towel to cool it slowly to room temperature over 2 hours. Do not plunge into ice immediately.
DOT Diagram: Crystallization Strategy
Figure 2: Workflow to prevent oiling out during purification.
User Issue: "My NMR shows a broad singlet at 11 ppm and the ethyl peaks are integrating low. I have the free acid: 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid."
Diagnosis: Hydrolysis.
This usually happens during the acidic quench (Ticket #1) if the contact time with HCl is too long, or if the drying step was skipped.
The Fix: Bicarbonate Wash & Resin Treatment
Recrystallization is often ineffective at removing the free acid because it co-crystallizes with the ester.
Liquid-Liquid Extraction:
Dissolve the solid in Ethyl Acetate (not DCM, as DCM can form emulsions with bicarb).
Wash 3x with Saturated Sodium Bicarbonate (
) .
Mechanism:[6][7][8][9][10][11] This deprotonates the acid (forming the water-soluble sodium salt) while leaving the ester in the organic layer.
The "Polishing" Step:
If the acid persists (check TLC), stir the organic layer with basic alumina or a weak basic anion exchange resin (e.g., Amberlyst A-21) for 30 minutes. Filter and evaporate.[3][6]
Summary of Physicochemical Properties
Property
Value / Description
Relevance to Purification
Physical State
Low-melting solid or viscous oil
Prone to oiling out; requires slow cooling.
Solubility
High in DCM, EtOAc, Toluene
Use Hexane/EtOAc for recrystallization.
Reactivity
Ketone (C6), Ester (C1)
Ketone binds AlCl3; Ester hydrolyzes in acid/base.
TLC ()
~0.4 (20% EtOAc/Hex)
Close to SM; requires gradient elution.
References
Friedel-Crafts Acylation Mechanisms & Workup
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for acylation conditions and aluminum complex behavior).
Organic Syntheses, Coll. Vol. 3, p. 538 (1955); Vol. 26, p. 51 (1946). (Detailed protocols for handling aluminum chloride complexes in keto-acid synthesis).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Synthesis of Alkoxy-phenyl-oxo-hexanoates (Liquid Crystal Precursors)
Review of similar mesogenic intermediates: Molecular Crystals and Liquid Crystals, various volumes.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The definitive guide for flash chromatography of close-eluting spots).
Methods for removing impurities from Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Welcome to the technical support center for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the expertise and practical solutions to overcome common challenges encountered during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter after synthesizing Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate?
A1: The impurity profile largely depends on the synthetic route employed, which is often a Friedel-Crafts acylation or a related coupling reaction. Based on this, you can anticipate several classes of impurities:
Unreacted Starting Materials: The most common impurities are residual starting materials. This could include pentyloxybenzene and an adipic acid derivative like ethyl 6-chloro-6-oxohexanoate or monoethyl adipate.[1]
Reaction By-products: Friedel-Crafts reactions are known to sometimes produce regioisomers. In this case, you might find a small amount of the ortho-acylated product, Ethyl 6-oxo-6-(2-pentyloxyphenyl)hexanoate.
Side-Reaction Products:
Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid.
Alcoholic Impurities: If any reduction of the ketone occurs, secondary alcohols may be present.[2][3]
Solvents and Reagents: Residual high-boiling solvents (like DMF or toluene) or reagents used in the reaction can also contaminate the final product.[1]
Table 1: Common Impurities and Their Characteristics
Impurity Name
Structure
Typical Origin
Removal Strategy
Pentyloxybenzene
C₁₁H₁₆O
Unreacted starting material
Flash chromatography, Vacuum distillation
Ethyl 6-chloro-6-oxohexanoate
C₈H₁₃ClO₃
Unreacted starting material
Aqueous wash (hydrolyzes), Flash chromatography
6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid
C₁₇H₂₄O₄
Hydrolysis of the ester product
Aqueous bicarbonate wash, Flash chromatography
ortho-Regioisomer
C₁₉H₂₈O₄
Friedel-Crafts by-product
Flash chromatography, Recrystallization
Q2: What analytical techniques are recommended to assess the purity of my product?
A2: A multi-pronged approach is best for a comprehensive purity assessment.
Thin-Layer Chromatography (TLC): This is the first and quickest step. It's excellent for monitoring reaction progress and optimizing solvent systems for column chromatography. A single spot on TLC is a good preliminary indicator of purity, but not definitive.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and confirming the mass of your desired product.[4] It provides both retention time data (for purity assessment) and mass spectral data (for structural confirmation).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing purity, especially for non-volatile impurities or isomers that may not separate well by GC.[5][6] Developing an HPLC method can provide high-resolution separation of the main compound from trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The absence of signals corresponding to known impurities in the NMR spectrum is a strong indicator of high purity. Integration of the ¹H NMR signals can also be used for quantitative analysis.
Q3: My product is a persistent oil and fails to crystallize. What steps can I take?
A3: "Oiling out" is a common problem in recrystallization, often caused by the presence of impurities that depress the melting point or by a very high solubility of the compound in the chosen solvent.[7]
First, verify purity. An impure compound will often fail to crystallize. Run a flash column to remove minor impurities and try again.
Solvent System Adjustment:
Try a more non-polar solvent system. If you are using ethyl acetate/hexanes, try switching to diethyl ether/hexanes or toluene/hexanes.
Use a "solvent/anti-solvent" method. Dissolve the oil in a minimum amount of a good solvent (e.g., diethyl ether or acetone). Then, slowly add a poor solvent (the "anti-solvent," e.g., hexanes or pentane) dropwise at room temperature or while warm until the solution becomes faintly cloudy. Then, allow it to cool slowly.[7]
Trituration: This involves washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Add a small amount of a non-polar solvent like cold hexanes to your oil and vigorously stir or sonicate. The goal is to either wash away the impurities, leaving a purer oil, or to induce crystallization.
Seed Crystals: If you have a tiny amount of pure, solid material, add a single crystal to the supersaturated solution to initiate crystallization.
Troubleshooting Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is the most common and versatile method for purifying Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate.[8] The key is selecting the right mobile phase (eluent) to achieve good separation between your product and impurities.
Workflow for Column Chromatography
Caption: Workflow for flash column chromatography purification.
Detailed Protocol: Flash Column Chromatography
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of n-hexane and ethyl acetate.
Rationale: An Rf in this range typically ensures good separation without requiring an excessive volume of solvent.
Column Packing: Pack a glass column with silica gel (100-200 mesh is standard). The amount of silica should be about 50-100 times the weight of your crude material. Equilibrate the column with your starting mobile phase.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
Rationale: Dry loading prevents the dissolution of the upper layer of the column packing and often leads to sharper bands and better separation.
Elution: Begin elution with your chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For this compound, a gradient from 5% to 20% ethyl acetate in hexane is often effective.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Chromatography Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Poor Separation
Incorrect solvent system (Rf too high or too low).
Re-optimize the solvent system using TLC. Aim for a ΔRf of at least 0.2 between your product and the main impurity.
Column overloaded with crude material.
Use a larger column with more silica gel (increase silica-to-sample ratio).
Product Elutes with Solvent Front
Mobile phase is too polar.
Decrease the polarity of the eluent (e.g., lower the percentage of ethyl acetate in hexane).
Product Won't Elute from Column
Mobile phase is not polar enough.
Increase the polarity of the eluent. Ensure your compound is stable on silica and not decomposing.
Streaking or Tailing of Spots on TLC
Sample is too acidic/basic or is degrading on silica.
Add 0.5-1% triethylamine to the eluent for basic compounds or 0.5-1% acetic acid for acidic compounds.
Sample is not fully dissolved when loaded.
Ensure the sample is completely dissolved before loading or use the dry loading method.
Troubleshooting Guide 2: Purification by Recrystallization
If your product is a solid or can be induced to solidify, recrystallization is a powerful technique for achieving high purity. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[9]
Decision Tree for Recrystallization
Caption: Choosing a recrystallization method.
Detailed Protocol: Recrystallization
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[9] For a molecule like Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, consider solvents like ethanol, isopropanol, or solvent pairs like ethyl acetate/hexane or acetone/hexane.[7]
Expert Tip: A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers. Acetone (a ketone) or ethyl acetate (an ester) are good starting points.[7]
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Common Recrystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Too much solvent was added.
Boil off some of the solvent to re-saturate the solution and allow it to cool again.
Solution cooled too quickly.
Re-heat to dissolve, then insulate the flask to ensure slow cooling.
Solution is not saturated.
Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available.
Oiling Out
Impurities are present.
Purify by column chromatography first.
Solvent is too good (compound is too soluble).
Switch to a less polar or poorer solvent system.
Melting point of the compound is below the boiling point of the solvent.
Choose a lower-boiling point solvent.
Low Recovery
Too much solvent was used.
Use the minimum amount of hot solvent necessary for dissolution.
Crystals were washed with warm or excessive solvent.
Wash crystals only with a small amount of ice-cold solvent.
The compound has significant solubility in the cold solvent.
Ensure the solution is thoroughly chilled in an ice bath before filtration.
References
US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
464 appendix a: biochemical techniques - chromatography through sephadex g-50. Available at: [Link]
ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link]
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]
Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - Semantic Scholar. Available at: [Link]
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at: [Link]
Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 - Oxford Academic. Available at: [Link]
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC. Available at: [Link]
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available at: [Link]
Analytical Methods - RSC Publishing. Available at: [Link]
Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. Available at: [Link]
Supporting Information - Wiley-VCH. Available at: [Link]
Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate - Related Substances - EPA. Available at: [Link]
Stability and degradation of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Topic: Stability, Degradation, and Handling Guide CAS Number: 898757-81-8 Molecular Formula: C₁₉H₂₈O₄ Molecular Weight: 320.42 g/mol Introduction: The Structural Vulnerability Profile Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability, Degradation, and Handling Guide
CAS Number: 898757-81-8
Molecular Formula: C₁₉H₂₈O₄
Molecular Weight: 320.42 g/mol
Introduction: The Structural Vulnerability Profile
Welcome to the technical support hub for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges inherent to this molecule's functional architecture.
This compound is not a monolith; it is a system of three distinct reactive centers, each responding to environmental stress differently:
The Ethyl Ester: A hydrolytic weak point susceptible to moisture and pH extremes.
The Aromatic Ketone: A chromophore that acts as a "light antenna," making the molecule highly sensitive to UV-induced cleavage (Norrish reactions).
The Pentyloxy Ether Tail: A lipophilic chain capable of slow oxidative degradation and peroxide formation over extended periods.
This guide moves beyond generic advice, providing causal analysis and self-validating troubleshooting steps.
Module 1: Critical Storage & Handling Protocols
Q: What are the non-negotiable storage conditions for this compound?
A: You must treat this compound as hygroscopic and photosensitive .
Temperature: Store at 2–8°C . While the molecule is thermally stable up to ~40°C for short periods, long-term storage requires refrigeration to retard ester hydrolysis.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can slowly attack the ether linkage and the alpha-methylene positions next to the carbonyls.
Container:Amber Glass with a Teflon-lined cap. The amber glass blocks UV radiation (200–400 nm) which excites the aromatic ketone.
Q: I accidentally left the vial on the benchtop overnight. Is it ruined?
A: Likely not, but you must verify.
Risk: The primary risk is hydrolysis from atmospheric moisture, not thermal decomposition (unless your lab is >30°C).
Immediate Action: Flush the headspace with nitrogen and reseal.
Verification: Run a TLC (Thin Layer Chromatography).
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).
Observation: The hydrolyzed product (the free acid) will be significantly more polar and appear at a much lower R_f value than the parent ester.
Module 2: Troubleshooting Chemical Instability
Q: My HPLC chromatogram shows a new peak eluting before the main peak. What is it?
A: This is the classic signature of Hydrolysis .
The ethyl ester group (-COOCH₂CH₃) reacts with water to form 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid and ethanol.
Mechanism: The free acid is more polar than the ester, causing it to elute earlier in Reverse-Phase HPLC (C18 column).
Causality: This occurs if the solvent used for dilution contained water (e.g., old DMSO or non-dry Acetonitrile) or if the solid absorbed moisture.
Corrective Action:
Check the pH of your aqueous mobile phase; acidic pH accelerates this hydrolysis.
Dry your sample under high vacuum to remove residual water.
Q: The compound has turned from white/off-white to a yellow hue. Why?
A: This indicates Photochemical Degradation or Oxidation .
The aromatic ketone moiety absorbs UV light, entering an excited triplet state. This can lead to:
Norrish Type II Cleavage: The chain breaks, generating an acetophenone derivative and an alkene.
Alpha-Oxidation: Formation of diketones or conjugated systems, which are often yellow/brown chromophores.
DIAGNOSTIC VISUALIZATION:
The following diagram details the specific degradation pathways for this structure.
If you suspect degradation, do not use the material in critical assays (e.g., cell dosing or expensive synthesis) without this validation.
1. Visual Inspection
Observation
Diagnosis
Action
White/Crystalline
Healthy
Proceed.
Clumping/Sticky
Hygroscopic Wetting
Dry under vacuum over P₂O₅.
Yellowing
Photo-oxidation
Recrystallize (Ethanol/Hexane) or discard.
Cloudy in Solution
Insoluble Acid Formation
Filter; the precipitate is likely the hydrolyzed acid.
2. HPLC Method for Purity Assessment
Use this generic gradient to separate the parent ester from the polar acid degradant.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (targets the phenyl ring).
Time (min)
% B
Event
0.0
50
Equilibration
10.0
95
Gradient Elution
12.0
95
Wash
12.1
50
Re-equilibration
Interpretation:
Parent Peak: Expect elution around 6–8 minutes (Lipophilic).
Degradant (Acid): Expect elution around 3–5 minutes (More Polar).
Q: Can I dissolve this in Methanol for storage?
A: NO.
Avoid storing ethyl esters in Methanol (MeOH) for long periods.
The Issue:Transesterification .
Mechanism: Trace acid/base in the glass or solvent can catalyze the exchange of the Ethyl group for a Methyl group. You will slowly convert your Ethyl 6-oxo... into Methyl 6-oxo...
Solution: Use Ethanol (matches the ester group) or DMSO/DMF (anhydrous) for stock solutions.
Module 4: FAQ - Specific Experimental Scenarios
Q: I am using this for a biological assay. How do I sterilize it?
A: Do not autoclave. The combination of high heat (121°C) and steam will instantly hydrolyze the ester.
Protocol: Dissolve in DMSO to make a 1000x stock, then filter-sterilize using a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter . Do not use cellulose acetate filters (they may bind the phenyl group).
Q: The Safety Data Sheet (SDS) mentions "skin irritation." Is this specific?
A: Yes. This molecule contains an alkylating-like structural motif (alpha-halo ketone precursors are dangerous, though this is just a ketone). However, the ester and the lipophilic tail allow it to penetrate the skin barrier effectively.
Handling: Double-glove (Nitrile). If it contacts skin, the esterases in your skin will hydrolyze it into the acid and ethanol, potentially causing local irritation or dermatitis.
References
PubChem. (2025).[1][2][3] Ethyl 6-oxo-6-phenylhexanoate (Analogous Structure Stability Data). National Library of Medicine. Available at: [Link]
Organic Syntheses. (2025). Preparation of Ethyl 4-oxohexanoate (General Keto-Ester Synthesis & Stability). Org.[4][5][6] Synth. Coll. Vol. 4. Available at: [Link]
MDPI. (2023). Environmental Degradation of Oxo-Biodegradable Polyethylene (Mechanisms of Keto-Oxidation). Available at: [Link][5][7]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization and Troubleshooting of Crystallization Processes
Target Molecule: Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 3249-33-0 analog/derivative)
Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists
Introduction
Welcome to the Technical Support Center. You are likely working with Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate , a keto-ester intermediate often synthesized via Friedel-Crafts acylation. This molecule presents a unique "Janus-faced" crystallization challenge: it possesses a polar core (keto-ester and phenyl ring) and a flexible, non-polar lipophilic tail (pentyloxy chain).
This dual nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. This guide addresses this specific thermodynamic hurdle, along with impurity rejection and polymorph control.
Part 1: The "Oiling Out" Phenomenon (Critical Issue)
Q: My solution turns milky or forms a separate oily bottom layer upon cooling, instead of forming crystals. What is happening?
A: You are encountering the Metastable Zone Width (MSZW) violation .
Because your molecule has a low melting point (typical for long-alkoxy chain aromatics) and high lipophilicity, the "oiling out" boundary (the binodal) is being crossed before the crystallization boundary (the spinodal). The system lowers its energy by separating into a solute-rich oil phase rather than organizing into a crystal lattice.
Troubleshooting Protocol: The "Oiling Out" Recovery
Do not filter the oil. The oil is your product in an amorphous, supersaturated state.
Re-dissolve: Reheat the mixture until the solution is homogeneous (clear).
Adjust Solvent: Add 10-15% more of your good solvent (e.g., Ethanol or Ethyl Acetate) to lower the concentration slightly.
Temperature Control: Cool the solution very slowly (e.g., 5°C/hour). Rapid cooling crashes the system into the oiling region.
The Critical Step - Seeding: You must introduce a template.
If you have seeds:[1][2] Add 0.5 wt% seeds at 2-3°C above the temperature where oiling previously occurred.
If you have NO seeds: Withdraw 1 mL of the hot solution into a vial, cool it rapidly in dry ice/acetone, and scratch the glass vigorously to force crude nucleation. Use this crude solid to seed the main reactor.
Visual Workflow: Oiling Out Decision Tree
Figure 1: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Part 2: Impurity Rejection & Color Removal
Q: My crystals are yellowish or have a depressed melting point. How do I remove the specific Friedel-Crafts byproducts?
A: The synthesis of this molecule typically involves Friedel-Crafts acylation, which generates three distinct impurity classes. Your crystallization solvent must be tuned to reject these specific contaminants.
Impurity Profile & Solvent Selection
Impurity Type
Origin
Solubility Characteristics
Recommended Rejection Strategy
Al/Fe Salts
Lewis Acid Catalyst residue
Highly polar, often colloidal. Causes yellow/brown color.
Acid Wash + Carbon: Wash organic phase with 1M HCl prior to crystallization. Use activated carbon (e.g., Darco G-60) during hot filtration.
Ortho-Isomer
Regioisomer (2-position substitution)
More soluble than the para product due to lower symmetry.
Ethanol Recrystallization: The ortho isomer stays in the mother liquor of alcohols better than in non-polar solvents.
Hydrolyzed Acid
Hydrolysis of the ethyl ester
More polar, acidic (pKa ~4.5).
Base Wash: Wash crude organic layer with sat. NaHCO₃. Avoid water in crystallization; use anhydrous Ethanol.
Oligomers
Polymerization of side chains
Non-polar "gunk".
Hexane/Heptane Wash: Triturate the crude solid with cold hexane before recrystallization to strip surface oligomers.
Expert Insight:
For this specific ethyl ester, Ethanol (EtOH) is the superior solvent.
Why? It prevents transesterification . If you use Methanol, you risk converting your Ethyl ester to a Methyl ester.
Protocol: Dissolve in boiling Ethanol (approx. 5-7 mL per gram). If purity is low, add drops of water until slightly turbid (Anti-solvent method), then reheat to clear and cool slowly.
Part 3: Polymorphism & Filtration Issues
Q: The product forms fluffy needles that clog the filter and dry slowly. How do I get dense blocks?
A: Long alkyl chains (pentyloxy) often encourage needle-like growth along the fast-growing axis. To change the "Crystal Habit" (shape), you must alter the growth kinetics.
Causality: High supersaturation drives fast growth at the crystal tips (needles). Low supersaturation encourages growth on the side faces (blocks/prisms).
Protocol: Habit Modification (Controlled Cooling)
Solvent Switch: If Ethanol yields needles, switch to Isopropanol (IPA) or an IPA/Heptane mixture. The higher viscosity of IPA often slows nucleation, promoting denser crystals.
Agitation: Increase impeller speed. High shear can break needle tips, which then act as new nucleation sites (secondary nucleation), often resulting in a more uniform, granular particle size distribution (PSD).
Maturation (Ostwald Ripening): Once the slurry is formed, hold it at a slightly elevated temperature (e.g., 35°C) for 2-4 hours before final cooling to 0°C. This allows small, fluffy fines to dissolve and redeposit onto larger, denser crystals.
Visual Workflow: Purification Logic
Figure 2: End-to-end purification workflow ensuring chemical integrity and physical form control.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethyl Acetate/Hexane instead of Ethanol?A: Yes, but be cautious. While EtOAc/Hexane is excellent for removing non-polar impurities, it has a higher risk of "oiling out" because the solubility curve is very steep. If you use this system, ensure you have a seed bed established before adding the Hexane (anti-solvent).
Q: What is the expected melting point?A: While specific batch data varies, similar 4-alkoxy-acetophenone derivatives typically melt between 45°C and 65°C . If your solid melts below 40°C, it likely contains significant solvent inclusions or ortho-isomer impurities. Vacuum dry at 30°C for 12 hours to confirm.
Q: Why did my yield drop after recrystallization?A: You likely lost product in the "Mother Liquor." This molecule has moderate solubility in ethanol even at room temperature.
Fix: Cool the final slurry to -10°C (using a chiller) before filtration to maximize yield. Do not wash the filter cake with room temperature solvent; use ice-cold solvent only.
Technical Support Center: Scaling Up the Synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. This document provides in-depth technical g...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this synthesis. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a multi-step process culminating in a Friedel-Crafts acylation reaction. While the synthesis is straightforward on a laboratory scale, scaling up production presents unique challenges related to reaction kinetics, heat management, reagent stoichiometry, and product purification. This guide offers a systematic approach to navigate these complexities, ensuring a robust and reproducible synthetic route.
Synthetic Pathway Overview
The overall synthesis can be broken down into three main stages:
Preparation of Pentyloxybenzene: The synthesis of the aromatic starting material.
Preparation of Ethyl 6-chloro-6-oxohexanoate: The synthesis of the acylating agent.
Friedel-Crafts Acylation: The key C-C bond-forming reaction to yield the final product.
Caption: Overall synthetic workflow for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate.
Part 1: Synthesis of Precursors - Protocols and Troubleshooting
Synthesis of Pentyloxybenzene
This etherification is typically achieved via a Williamson ether synthesis.
Q1: What is a reliable, scalable protocol for the synthesis of pentyloxybenzene?
A1: A robust method involves the reaction of phenol with 1-bromopentane in the presence of a base.
Experimental Protocol: Synthesis of Pentyloxybenzene
Reagent/Solvent
Molar Eq. (vs. Phenol)
Small Scale (10g Phenol)
Large Scale (1kg Phenol)
Phenol
1.0
10.0 g
1.0 kg
1-Bromopentane
1.1
17.8 g
1.78 kg
Potassium Carbonate
1.5
22.0 g
2.2 kg
Acetone
-
200 mL
20 L
Procedure:
To a stirred suspension of potassium carbonate in acetone, add phenol.
Heat the mixture to reflux.
Slowly add 1-bromopentane to the refluxing mixture over 1-2 hours.
Continue refluxing for 12-24 hours, monitoring the reaction by TLC or GC-MS.
After completion, cool the reaction mixture and filter off the inorganic salts.
Remove the acetone under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with 10% aqueous NaOH, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude pentyloxybenzene.
Purify by vacuum distillation.
Troubleshooting: Pentyloxybenzene Synthesis
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction.
Ensure anhydrous conditions. Use a slight excess of 1-bromopentane. Extend the reaction time.
Side reaction (O- vs. C-alkylation).
Use a polar aprotic solvent like acetone or DMF to favor O-alkylation.
Product Contamination
Unreacted phenol.
Perform an aqueous base wash (e.g., 10% NaOH) during work-up to remove unreacted phenol.
Unreacted 1-bromopentane.
Careful vacuum distillation should separate the product from the lower-boiling alkyl halide.
Synthesis of Ethyl 6-chloro-6-oxohexanoate
This acyl chloride can be prepared from monoethyl adipate.
Q2: How can I synthesize Ethyl 6-chloro-6-oxohexanoate efficiently on a larger scale?
A2: A common and effective method is the reaction of monoethyl adipate with a chlorinating agent like thionyl chloride or oxalyl chloride. A patent describes a method using bis(trichloromethyl) carbonate, which can be a safer alternative to thionyl chloride on a larger scale.[1]
Experimental Protocol: Synthesis of Ethyl 6-chloro-6-oxohexanoate
Reagent/Solvent
Molar Eq. (vs. Monoethyl adipate)
Small Scale (20g Monoethyl adipate)
Large Scale (2kg Monoethyl adipate)
Monoethyl adipate
1.0
20.0 g
2.0 kg
Thionyl Chloride
1.2
16.4 g
1.64 kg
DMF (catalyst)
catalytic
0.2 mL
20 mL
Toluene (solvent)
-
100 mL
10 L
Procedure:
In a well-ventilated fume hood, dissolve monoethyl adipate in toluene.
Add a catalytic amount of DMF.
Slowly add thionyl chloride to the solution at room temperature. The reaction is exothermic and will evolve HCl and SO2 gas, which should be scrubbed.
After the addition is complete, heat the mixture to 50-60 °C for 2-4 hours, or until gas evolution ceases.
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to check for the disappearance of the starting material.
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.
Purify the resulting ethyl 6-chloro-6-oxohexanoate by vacuum distillation.[1]
Ensure a slight excess of the chlorinating agent is used. Allow for sufficient reaction time and temperature.
Degradation of product.
Avoid excessive heating during the reaction and distillation.
Product is dark in color
Impurities from side reactions.
Use high-purity starting materials. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Carryover of catalyst.
Careful distillation is usually sufficient. A wash with ice-cold water (if the product is not too water-sensitive) can sometimes help, but may lead to some product loss.
Part 2: Scaling Up the Friedel-Crafts Acylation
This electrophilic aromatic substitution is the key step in forming the final product.
Caption: Key components of the Friedel-Crafts acylation reaction.
Q3: What is a good starting protocol for the scale-up of the Friedel-Crafts acylation of pentyloxybenzene?
A3: A typical Friedel-Crafts acylation protocol using aluminum chloride as the Lewis acid catalyst is a good starting point. On a larger scale, careful control of temperature and addition rates is crucial.
Experimental Protocol: Friedel-Crafts Acylation
Reagent/Solvent
Molar Eq. (vs. Pentyloxybenzene)
Small Scale (10g Pentyloxybenzene)
Large Scale (1kg Pentyloxybenzene)
Pentyloxybenzene
1.0
10.0 g
1.0 kg
Ethyl 6-chloro-6-oxohexanoate
1.05
12.3 g
1.23 kg
Aluminum Chloride (anhydrous)
1.1
8.9 g
890 g
Dichloromethane (anhydrous)
-
200 mL
20 L
Procedure:
Set up a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (for HCl). Ensure all glassware is thoroughly dried.
Charge the reactor with anhydrous aluminum chloride and anhydrous dichloromethane.
Cool the suspension to 0-5 °C using an ice bath.
Slowly add the ethyl 6-chloro-6-oxohexanoate to the stirred suspension, maintaining the temperature below 10 °C.
Once the addition is complete, slowly add the pentyloxybenzene, again keeping the temperature below 10 °C.
After the addition of pentyloxybenzene, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
Work-up: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][3]
Separate the organic layer. Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[4][5][6]
Part 3: Troubleshooting the Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.
Q4: My Friedel-Crafts acylation reaction is giving a low yield. What are the common causes and how can I fix them?
A4: Low yields in Friedel-Crafts acylations are a common issue, often stemming from a few key factors.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.
Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount of catalyst is often required.
Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent. In some cases, a slight excess may be beneficial.
Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction.
Ensure the pentyloxybenzene and ethyl 6-chloro-6-oxohexanoate are of high purity. Purify them by distillation if necessary.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions may occur at higher temperatures.
Experiment with a temperature range. While the initial addition is often done at low temperatures to control the exothermic reaction, allowing the reaction to proceed at room temperature or with gentle heating may be necessary.
Q5: I am observing the formation of multiple products. What could be the cause?
A5: The formation of multiple products can be due to a few reasons.
Issue
Potential Cause(s)
Recommended Solution(s)
Multiple Products
Isomer Formation: The acyl group can add to the ortho or para position of the pentyloxy group. The pentyloxy group is an ortho-, para-director.
The para product is generally favored due to less steric hindrance. Running the reaction at a lower temperature can sometimes improve the selectivity for the para isomer. The isomers can typically be separated by column chromatography or careful recrystallization.
Dealkylation: Under harsh conditions (e.g., high temperatures, prolonged reaction times), the pentyloxy group can be cleaved.
Maintain a controlled temperature and monitor the reaction to avoid excessive reaction times.
Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the ketone product, it can occur with highly activated rings.
Use a 1:1 stoichiometry of the aromatic compound to the acylating agent.
Q6: The work-up of my large-scale reaction is difficult. Are there any tips for a smoother work-up?
A6: The work-up of large-scale Friedel-Crafts reactions requires careful handling due to the highly exothermic quench and the formation of aluminum hydroxides.
Issue
Potential Cause(s)
Recommended Solution(s)
Difficult Work-up
Violent Quench: The reaction of aluminum chloride with water is highly exothermic.
Add the reaction mixture to the ice/acid mixture very slowly with efficient stirring and cooling. For very large scales, consider a reverse quench (adding the ice/acid mixture to the reaction), but this requires a reactor designed to handle the initial exotherm.
Emulsion Formation
Formation of aluminum salts at the interface of the aqueous and organic layers.
Ensure the aqueous layer is sufficiently acidic to keep the aluminum salts dissolved. Adding more water or brine can sometimes help break emulsions. Filtration through a pad of celite can also be effective.
Part 4: Product Purification and Characterization
Q7: What is the best way to purify the final product, Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate?
A7: The choice of purification method depends on the scale and the nature of the impurities.
Recrystallization: This is often the most effective method for purification on a larger scale if a suitable solvent system can be found.[5][6]
Solvent Screening: Start with a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for aryl ketones include ethanol, isopropanol, or mixed solvent systems like ethanol/water, hexanes/ethyl acetate, or toluene/heptane.
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool in an ice bath to maximize recovery. Collect the crystals by filtration and wash with a small amount of cold solvent.
Column Chromatography: For smaller scales or to separate close-boiling isomers, silica gel chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q8: How can I confirm the identity and purity of my final product?
A8: A combination of spectroscopic methods should be used for characterization.
¹H NMR Spectroscopy: This will confirm the presence of all the expected proton signals and their integrations.
Expected Chemical Shifts (approximate, in CDCl₃):
Aromatic protons: Two doublets in the range of 6.9-8.0 ppm.
-OCH₂- (pentyloxy): A triplet around 4.0 ppm.
-OCH₂CH₃ (ethyl ester): A quartet around 4.1 ppm.
-COCH₂-: A triplet around 2.9 ppm.
Aliphatic chain protons: Multiplets in the range of 0.9-2.4 ppm.
-CH₃ (pentyloxy and ethyl): Triplets around 0.9 and 1.2 ppm, respectively.
¹³C NMR Spectroscopy: This will show the correct number of carbon signals.
Expected Chemical Shifts (approximate, in CDCl₃):
Carbonyl (ketone): ~198-200 ppm.
Carbonyl (ester): ~173 ppm.
Aromatic carbons: ~114-164 ppm.
-OCH₂- carbons: ~60-68 ppm.
Aliphatic carbons: ~14-38 ppm.
FT-IR Spectroscopy: This will show the characteristic carbonyl stretches.
Expected Absorptions:
Aryl ketone C=O stretch: ~1670-1685 cm⁻¹.
Ester C=O stretch: ~1730-1740 cm⁻¹.
C-O stretches: ~1050-1250 cm⁻¹.
Mass Spectrometry: This will confirm the molecular weight of the product.
Melting Point: A sharp melting point is a good indicator of purity.
Troubleshooting: Product Characterization
Issue
Potential Cause(s)
Recommended Solution(s)
NMR spectrum shows unexpected peaks
Residual Solvent: Peaks from the reaction or purification solvents (e.g., dichloromethane, ethyl acetate, hexanes).
Dry the sample under high vacuum for an extended period. Compare the unknown peaks to the known chemical shifts of common laboratory solvents.
Impurities: Unreacted starting materials or side products.
Compare the spectrum to the spectra of the starting materials. If isomers are present, they will have similar but distinct signals. Further purification is required.
Broad peaks in NMR spectrum
Paramagnetic Impurities: Trace amounts of metal salts (e.g., from the catalyst) can cause peak broadening.
Pass a solution of the product through a short plug of silica gel or activated carbon.
Melting point is low and broad
Impure Product: The presence of impurities disrupts the crystal lattice.
The product requires further purification by recrystallization or chromatography.
References
PrepChem. Synthesis of (A) n-Pentyloxybenzene (Ia). Available from: [Link]
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. Available from: [Link]
MDPI. Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. Available from: [Link]
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
University of Rochester Department of Chemistry. Purification: How To. Available from: [Link]
MIT OpenCourseWare. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Available from: [Link]
University of Massachusetts Boston. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
YouTube. Organic Chemistry Lab: Recrystallization. Available from: [Link]
YouTube. Recrystallization - Organic Chemistry Lab Technique. Available from: [Link]
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available from: [Link]
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]
ACS Publications. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Available from: [Link]
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
YouTube. Friedel-Crafts acylation. Available from: [Link]
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available from: [Link]
Google Patents. US3592847A - Process for the purification of terephthalic acid.
Technical Support Center: Handling Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Introduction: Beyond the Structure Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is more than a simple keto-ester; it is a "Janus" molecule used frequently as a mesogenic precursor in liquid crystal synth...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Structure
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is more than a simple keto-ester; it is a "Janus" molecule used frequently as a mesogenic precursor in liquid crystal synthesis and as a linker intermediate in medicinal chemistry (specifically for HDAC inhibitors and lipophilic analogs).
Its structure features three distinct reactive domains:
The Lipophilic Tail: A pentyloxy group that drives solubility in organic media but creates challenges in aqueous buffers.
The Linker Core: A 6-carbon keto-tether susceptible to specific reduction and condensation reactions.
The Terminal Ester: An ethyl ester group that serves as the "protection" for the carboxylic acid but is the primary site of stability failure.
This guide addresses the specific, non-obvious pitfalls researchers encounter when synthesizing, storing, and applying this compound.
Module 1: Synthesis Pitfalls (The Friedel-Crafts Trap)
The primary route to this molecule is the Friedel-Crafts acylation of 4-pentyloxybenzene (phenetole derivative) with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate).
Critical Failure Point: The "Catalytic" Misconception
A common error is treating the Lewis Acid (
) as a catalyst. In Friedel-Crafts alkylation, it is catalytic. In acylation, it is a reagent.[1]
The Mechanism: The product contains a carbonyl oxygen (ketone) that forms a strong 1:1 complex with aluminum chloride. This removes the Lewis acid from the reaction cycle.
The Consequence: If you use 0.1–0.5 equivalents of
, the reaction will stall at <50% conversion.
The Fix: You must use at least 1.1 to 1.2 equivalents of
relative to the acid chloride to ensure the reaction proceeds to completion.
Diagram: The Lewis Acid Complexation Trap
Caption: The reaction product traps the Lewis acid. Without >1 equivalent of AlCl3, the cycle breaks.
Module 2: Workup & Purification (The Hydrolysis Hazard)
The ethyl ester moiety is chemically robust unless exposed to extremes during the workup of the acylation reaction.
The Problem: Acid-Catalyzed Hydrolysis
The standard quench for Friedel-Crafts reactions involves pouring the reaction mixture into ice/HCl.
Risk: If the quench is too acidic (pH < 1) or performed while the organic solvent is hot, the terminal ethyl ester will hydrolyze to the free carboxylic acid (6-oxo-6-(4-pentyloxyphenyl)hexanoic acid).
Detection: The acid impurity is difficult to separate by silica chromatography as it "streaks" and co-elutes with the polar keto-ester.
Protocol: The "Buffered" Quench
Instead of direct HCl addition, use this self-validating protocol:
Cool: Chill the reaction mixture to 0°C.
Quench: Pour slowly into a mixture of Ice + Saturated Ammonium Chloride (
) . This buffers the pH to ~4–5, breaking the Aluminum complex without attacking the ester.
Extraction: Extract immediately with Ethyl Acetate or DCM. Do not let the aqueous layer sit with the organic layer for prolonged periods.
Troubleshooting Table: Impurity Profiling
Observation (TLC/NMR)
Probable Cause
Corrective Action
New Spot (Baseline)
Hydrolysis to Carboxylic Acid
Check aqueous pH during workup. Use next time.
Starting Material Remains
Insufficient
Increase Lewis Acid to 1.2 eq.
Multiple Spots (High Rf)
Ortho-substitution
Check reaction temp. Keep < 5°C during addition.
Sticky/Oily Product
Residual Solvent/Grease
High vacuum dry > 12 hours. (Molecule is lipophilic).
Module 3: Storage & Biological Application
Physical State & Stability
Depending on purity, the compound may exist as a waxy off-white solid or a viscous yellow oil.
Melting Point: Often low (< 50°C), making it prone to "oiling out" during recrystallization.
Hygroscopicity: Low, but the ester can hydrolyze if stored in wet solvents.
Solubility in Assays (The "Crash Out" Effect)
Researchers using this molecule as a probe in biological assays often face precipitation issues due to the hydrophobic pentyl tail and phenyl ring.
The Protocol for Bio-Assays:
Stock Solution: Dissolve in 100% DMSO (Molecular Biology Grade). Target concentration: 10–50 mM.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (hydrolysis risk).
Dilution: When diluting into aqueous buffer (PBS/Media), never exceed 1% DMSO final concentration.
Order of Addition: Add the DMSO stock to the vortexing buffer, not the buffer to the stock, to prevent local high-concentration precipitation.
Diagram: Solubility Decision Tree
Caption: Workflow for preparing stable biological solutions. DMSO is the preferred carrier.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol as a solvent for recrystallization?A: Use with caution. While ethanol is a good solvent for recrystallization, prolonged heating of the ethyl ester in ethanol (especially if traces of acid catalyst remain) can lead to transesterification (exchanging the ethyl group, though in this specific case, it is degenerate, i.e., ethyl replaces ethyl). However, if you use Methanol, you will form the Methyl ester impurity. Recommendation: Use Hexanes/Ethyl Acetate or Heptane/Toluene mixtures.
Q2: My NMR shows a triplet at ~4.1 ppm and a triplet at ~2.3 ppm. Is this correct?A: Yes.
~4.1 ppm (q): Corresponds to the
(ester ethyl group).
~2.3 ppm (t): Corresponds to the
alpha to the ester carbonyl.
~2.9 ppm (t): Look for this triplet; it corresponds to the
alpha to the ketone. If this is shifted or missing, your Friedel-Crafts reaction may have failed.
Q3: The product turned into a solid block in the freezer. How do I dispense it?A: This is common. Do not chip at it (static risk). Allow the vial to warm to room temperature for 30 minutes. If it remains solid, gently warm the vial in your hand or a 30°C water bath until it becomes a viscous oil/waxy solid.
A Comparative Guide to Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate and Other Nematic Liquid Crystal Precursors
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a promising liquid crystal precursor, with established n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a promising liquid crystal precursor, with established nematic liquid crystal materials. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but also the underlying scientific rationale for the synthesis and characterization of these materials, empowering researchers to make informed decisions in the design and development of novel liquid crystal technologies.
Introduction: The Role of Precursors in Liquid Crystal Technology
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This duality, particularly their anisotropic nature and responsiveness to electric fields, has made them indispensable in a wide array of technologies, most notably in liquid crystal displays (LCDs).[2] The performance of an LCD is critically dependent on the physical properties of the liquid crystal mixture, which in turn are determined by the molecular structure of its constituent compounds.
The synthesis of novel liquid crystal materials often begins with the design and preparation of precursor molecules. These precursors are organic compounds that, while not necessarily exhibiting liquid crystalline properties themselves, form the core building blocks for the final mesogenic molecules. Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate represents a class of ketoester-containing compounds that are of interest as precursors due to their potential to be incorporated into more complex, calamitic (rod-shaped) liquid crystal structures.[3] The presence of a flexible alkyl chain, a rigid phenyl ring, and a polar keto and ester group provides a molecular architecture that can be tailored to achieve desired liquid crystalline properties.
This guide will focus on a comparative analysis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate against two industry-standard nematic liquid crystals: 4'-pentyl-4-cyanobiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).
Comparative Analysis of Liquid Crystal Precursors
A direct comparison of the physical properties of liquid crystal precursors is essential for predicting their potential performance in a final liquid crystal mixture. Key parameters include the melting point (T_m) and the clearing point (T_c), which is the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid. The temperature range over which the liquid crystal phase exists is a critical factor for practical applications.
Compound
Structure
Molecular Weight ( g/mol )
Melting Point (T_m) (°C)
Clearing Point (T_c) (°C)
Liquid Crystal Phase
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
320.45To be determinedTo be determinedExpected Nematic4'-pentyl-4-cyanobiphenyl (5CB)249.3622.535.0Nematic4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)255.403055Nematic
Table 1: Comparison of Physical Properties of Liquid Crystal Precursors. The data for 5CB and PCH5 are experimentally determined values from the literature. The properties for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate are yet to be experimentally determined and are presented here as a target for characterization.
Discussion of Structural and Property Differences:
4'-pentyl-4-cyanobiphenyl (5CB): 5CB is a archetypal nematic liquid crystal with a simple, rigid biphenyl core.[4] The terminal cyano group provides a strong dipole moment, leading to a large positive dielectric anisotropy, which is crucial for the operation of twisted nematic displays.[5] Its room temperature nematic range has made it a benchmark material in liquid crystal research.
4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5): PCH5 is another important nematic liquid crystal that features a cyclohexyl ring in its core structure.[6] The cyclohexane ring provides a different shape anisotropy compared to the biphenyl group in 5CB, which can influence properties like viscosity and birefringence. It also exhibits a stable nematic phase over a useful temperature range.
Experimental Protocols
To facilitate further research and a direct comparison, detailed experimental protocols for the synthesis and characterization of these liquid crystal precursors are provided below.
Synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
The synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a powerful method for forming carbon-carbon bonds to an aromatic ring.[6][7]
Caption: Proposed two-step synthesis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate.
Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid monoethyl ester (1 equivalent).
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude ethyl 6-chloro-6-oxohexanoate can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C.
Slowly add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous dichloromethane to the suspension.
After stirring for 15 minutes, add a solution of pentyloxybenzene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
The reaction is quenched by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compound should be characterized to determine its melting point, clearing point, and the nature of its liquid crystal phase(s).
Caption: Workflow for the characterization of liquid crystalline properties.
Differential Scanning Calorimetry (DSC)
A small amount of the purified sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
The sample is placed in the DSC furnace alongside an empty reference pan.
The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
The sample is then cooled at the same rate to a temperature below its expected melting point.
A second heating scan is typically performed to ensure thermal history does not affect the results.
Phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak temperatures are taken as the transition temperatures (T_m and T_c).
Polarized Optical Microscopy (POM)
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
The slide is placed on a hot stage attached to a polarized light microscope.
The sample is heated and cooled while being observed through the crossed polarizers.
Isotropic liquids will appear dark, while anisotropic liquid crystal phases will be birefringent and show characteristic optical textures.
The appearance and evolution of these textures upon heating and cooling can be used to identify the type of liquid crystal phase (e.g., nematic, smectic).
Conclusion and Future Outlook
This guide has provided a comparative framework for evaluating Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate as a liquid crystal precursor. While its specific mesomorphic properties remain to be experimentally determined, its molecular structure suggests it holds promise as a component in novel liquid crystal mixtures. The provided synthesis and characterization protocols offer a clear path for researchers to obtain the necessary data for a definitive comparison with established materials like 5CB and PCH5.
Future work should focus on the experimental determination of the phase transition temperatures, dielectric anisotropy, and birefringence of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. Furthermore, its incorporation into eutectic mixtures with other nematic liquid crystals would be a crucial step in assessing its practical utility in display applications. The insights gained from such studies will contribute to the rational design of new liquid crystal materials with tailored properties for next-generation technologies.
References
Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963; Vol. 1.
Gray, G. W.; Harrison, K. J.; Nash, J. A. Electron. Lett.1973, 9, 130-131.
Schad, H.; Osman, M. A. J. Chem. Phys.1981, 75, 880-885.
Demus, D.; Zaschke, H. Flüssige Kristalle in Tabellen II; VEB Deutscher Verlag für Grundstoffindustrie: Leipzig, 1984.
Reinitzer, F.
Collings, P. J.; Hird, M. Introduction to Liquid Crystals: Chemistry and Physics; Taylor & Francis: London, 1997.
Bahadur, B. Liquid Crystals: Applications and Uses; World Scientific: Singapore, 1990; Vol. 1.
Kelly, S. M.; O'Neill, M. Handbook of Advanced Electronic and Photonic Materials and Devices; Academic Press: San Diego, 2001; Vol. 7.
Sage, I. in Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, 2012.
Performance Guide: Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate in Electronic Material Synthesis
This guide provides an in-depth technical analysis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8), profiling its critical role as a high-purity intermediate in the synthesis of liquid crystal (LC) mesoge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8), profiling its critical role as a high-purity intermediate in the synthesis of liquid crystal (LC) mesogens and organic semiconductor surface modifiers.
Executive Summary
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a specialized functional intermediate used primarily in the development of advanced liquid crystal displays (LCDs) and organic field-effect transistors (OFETs) . Unlike active semiconductors, this molecule serves as a structural scaffold , enabling the precise synthesis of chemically stable phenyl-alkyl cores.
Its performance is defined by its ability to yield high-reliability mesogens with optimal dielectric anisotropy and viscosity profiles after downstream conversion. As a keto-ester, it offers a distinct advantage over direct alkylation routes by allowing for scalable Friedel-Crafts acylation, resulting in higher regioselectivity (para-substitution) essential for electronic-grade purity.
Metric
Performance Profile
Primary Application
Precursor for Phenyl-Alkyl Liquid Crystals & SAMs
Purity Grade
Electronic Grade (>99.5% HPLC) required for high VHR
Thermal Stability
High (Boiling Point ~438°C); resistant to thermal degradation during processing
Synthetic Utility
High-yield conversion to 6-(4-pentyloxyphenyl)hexanoic acid
Chemical Profile & Material Properties
The molecule features a pentyloxy-phenyl head connected to an ethyl hexanoate tail via a ketone linkage . This structure is engineered to balance solubility during synthesis with the rigid rod-like geometry required for final mesophase formation.
Physicochemical Data
Property
Value
Relevance to Electronics
Molecular Formula
C₁₉H₂₈O₄
Carbon-rich core for mesogenic stability
Molecular Weight
320.42 g/mol
Optimal for vacuum deposition or solution processing
Predicted Boiling Point
438 ± 25 °C
High thermal budget for device annealing steps
Density
1.022 ± 0.06 g/cm³
Consistent packing in thin-film precursors
Solubility
Soluble in Toluene, DCM
Compatible with standard spin-coating solvents
Comparative Performance Analysis
In electronic material synthesis, this compound competes with other alkyl-phenyl precursors. The comparison below highlights why the 6-oxo-hexanoate derivative is preferred for specific high-stability applications.
Comparison: Acylation (Keto-Ester) vs. Direct Alkylation Routes
Superior (>98% Para) . The Friedel-Crafts mechanism directs substitution to the para-position, minimizing ortho-isomers that disrupt LC packing.
Moderate . Often produces ortho/meta mixtures requiring extensive purification.
Device Reliability (VHR)
High . The resulting mesogens (after reduction) are free of halide residues, crucial for maintaining high Voltage Holding Ratio (VHR) in displays.
Lower . Residual halides (Cl/Br) act as ionic impurities, causing image sticking and flickering.
Synthetic Scalability
High . Uses stable acyl chlorides; easy purification via crystallization.
Medium . Long-chain alkyl halides can be expensive and unstable.
Final Morphology
Tunable . The ketone group can be reduced (to CH₂) or functionalized (to OH), allowing diverse mesogen architectures.
Fixed . Limited to the specific alkyl chain introduced.
Expert Insight : The "Performance" of this molecule is best understood as a reliability enabler . By using this keto-ester intermediate, manufacturers can produce liquid crystals with significantly lower ionic impurity levels compared to halide-coupling routes, directly translating to longer lifespans in TFT-LCD panels.
Experimental Protocols
The following protocols describe the standard workflow for converting this intermediate into an active electronic material (a chemically stable mesogen).
Protocol A: Reduction to Active Mesogenic Core (Wolff-Kishner)
Objective: Convert the ketone linker to a methylene group to establish the stable alkyl-phenyl core required for low-viscosity LCs.
Step 1 : Dissolve the keto-ester in diethylene glycol in a round-bottom flask.
Step 2 : Add hydrazine hydrate and reflux at 120°C for 2 hours to form the hydrazone intermediate.
Step 3 : Distill off excess water and hydrazine.
Step 4 : Add KOH and raise temperature to 180-200°C. Reflux for 4 hours. (Nitrogen evolution indicates reduction).
Step 5 : Cool, acidify with dilute HCl, and extract with toluene.
Validation :
NMR Check : Disappearance of the ketone carbonyl signal (~198 ppm in ¹³C NMR) and appearance of methylene signals.
Purity : Target >99.8% by GC-MS for electronic grade.
Protocol B: Surface Monolayer Formation (SAM) for OFETs
Objective: Use the hydrolyzed acid form to create a self-assembled monolayer on Aluminum Oxide dielectrics.
Pre-treatment : Hydrolyze the ester to 6-(4-pentyloxyphenyl)hexanoic acid using NaOH/MeOH, then acidify.
Deposition :
Prepare a 5 mM solution of the acid in 2-propanol.
Immerse the UV-Ozone cleaned Al₂O₃/Gate substrate into the solution for 12 hours.
Rinse with pure 2-propanol and anneal at 100°C for 10 mins.
Result : The acid headgroup binds to the oxide, while the phenyl-pentyl tail orients vertically, improving the crystallization of subsequent organic semiconductor layers (e.g., Pentacene).
Mechanistic Insight & Visualization
The diagram below illustrates the synthesis pathway and the structural advantage of using the keto-ester intermediate for electronic materials.
Figure 1: Synthetic pathway illustrating the role of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate in generating high-stability mesogens for electronic devices.
References
Sigma-Aldrich . Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate Product Specification. Retrieved from
PubChem . Compound Summary: Ethyl 6-oxo-6-phenylhexanoate Derivatives. National Library of Medicine. Retrieved from
GlobalChemMall . Technical Data for CAS 898757-81-8. Retrieved from
Organic Syntheses . Preparation of Ethyl 4-oxohexanoate and related keto-esters via Friedel-Crafts. Org. Synth. 1957, 37, 57. (Foundational chemistry for keto-ester synthesis). Retrieved from
Google Patents . Electronic Device Design and Materials. (General reference for device architecture using organic intermediates). Retrieved from
Validation of analytical methods for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
Validation of Analytical Methods for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate: A Comparative Guide Introduction: The Criticality of Robust Analytics Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) is a sop...
Author: BenchChem Technical Support Team. Date: February 2026
Validation of Analytical Methods for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate: A Comparative Guide
Introduction: The Criticality of Robust Analytics
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) is a sophisticated pharmaceutical intermediate characterized by a lipophilic pentyl ether chain, a central aromatic ketone, and a terminal ethyl ester. Its structural complexity—balancing hydrophobic alkyl domains with polar carbonyl functionalities—demands a rigorous analytical strategy to ensure purity and potency during drug development.
This guide provides a definitive validation framework for this compound, moving beyond generic templates to address its specific physicochemical behavior. We compare high-performance liquid chromatography (HPLC-UV) against mass spectrometry (UHPLC-MS/MS) and gas chromatography (GC-FID), ultimately recommending a fit-for-purpose strategy compliant with ICH Q2(R2) and USP <1225> guidelines.
Method Comparison: Selecting the Right Tool
For routine Quality Control (QC) and stability testing, the analytical method must balance sensitivity with robustness. The following table contrasts the three primary methodologies evaluated for this compound.
Feature
HPLC-UV (Recommended for QC)
UHPLC-MS/MS (Trace Analysis)
GC-FID (Volatile Impurities)
Primary Application
Assay, Purity, Stability Testing
Genotoxic Impurity Screening, Trace Metabolites
Residual Solvents, Volatile Precursors
Sensitivity (LOD)
~0.05% (Sufficient for impurities)
< 1 ppm (High sensitivity)
~10 ppm (Moderate)
Selectivity
High (with Phenyl-Hexyl/C18 columns)
Very High (m/z discrimination)
Moderate (Thermal stability issues)
Robustness
Excellent (Standard buffers/solvents)
Moderate (Matrix effects, Ion suppression)
Low (Ester hydrolysis at high temp)
Cost/Throughput
Low Cost / High Throughput
High Cost / Medium Throughput
Low Cost / High Throughput
Expert Insight: While UHPLC-MS/MS offers superior sensitivity, HPLC-UV is the preferred workhorse for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate due to the compound's strong UV chromophore (aromatic ketone,
nm) and the potential thermal instability of the ester moiety in GC injection ports.
Experimental Protocol: HPLC-UV Method
This protocol is designed to separate the parent ester from its primary degradation product, 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid (formed via hydrolysis), and synthetic precursors.
Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl column.
Causality: The Phenyl-Hexyl phase provides orthogonal selectivity via
interactions with the aromatic ring, often resolving positional isomers better than C18.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Causality: Acidic pH suppresses the ionization of the hydrolysis product (carboxylic acid), ensuring sharp peak shape and increased retention.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 260 nm (primary) and 210 nm (secondary).
To demonstrate the method is stability-indicating, the compound is subjected to stress conditions. The method must resolve the parent peak from all degradants.
Acid Hydrolysis: 1N HCl, 60°C, 2 hours
Target: ~10-20% degradation.
Pathway: Cleavage of ethyl ester
Formation of Acid impurity.
Base Hydrolysis: 0.1N NaOH, RT, 1 hour
Rapid hydrolysis expected.
Oxidation: 3%
, RT, 4 hours Potential oxidation of pentyl chain or aromatic ring.
Acceptance: Peak purity index > 0.999 (using Diode Array Detector).
Linearity & Range
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
Protocol: Spike placebo (or solvent) with analyte at 80%, 100%, and 120% levels (triplicate preparations).
Criterion: Mean recovery 98.0% – 102.0%; %RSD
.
Precision
Repeatability: 6 injections of 100% standard. (%RSD
).
Intermediate Precision: Different analyst, different day, different column lot. (%RSD
).
Robustness
Small deliberate changes to parameters to verify reliability:
Flow rate (
mL/min).
Column Temp (
C).
Mobile Phase pH (
units).
Outcome: System suitability (resolution, tailing factor) must remain within limits.
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle of the analytical method, from initial scouting to final validation, emphasizing the feedback loops required for failure investigation.
Figure 1: Analytical Method Validation Lifecycle compliant with ICH Q2(R2).
Degradation Pathway Visualization
Understanding the chemistry is vital for specificity. The primary degradation route is ester hydrolysis.
Figure 2: Primary Hydrolytic Degradation Pathway monitored during Specificity testing.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
U.S. Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. USP-NF. Link
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
A Comparative Guide to the Cross-Reactivity of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate in Biological Assays
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors. These agents can offer remarkable therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors. These agents can offer remarkable therapeutic efficacy by targeting specific kinases that drive cancer cell proliferation and survival. Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, hereafter referred to as Compound X , has been identified as a potent inhibitor of Kinase Alpha, a novel serine/threonine kinase implicated in the progression of non-small cell lung cancer. Early preclinical data indicate that Compound X effectively suppresses tumor growth in xenograft models.
However, the therapeutic window of kinase inhibitors is often limited by off-target activities, which can lead to unforeseen toxicities and a reduction in efficacy.[1] The human kinome is comprised of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, making the development of truly selective inhibitors a significant challenge.[2][3] Therefore, a comprehensive assessment of a compound's selectivity profile early in the drug discovery process is not merely a regulatory requirement, but a critical step in mitigating the risk of late-stage clinical failures.[4][5]
This guide provides a comparative analysis of the cross-reactivity profile of Compound X against a panel of relevant biological targets. We compare its performance with two benchmark compounds: Dasatinib , a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia[5][6][7], and SI-123 , a hypothetical, highly-selective inhibitor of a closely related kinase, Kinase Beta. Through a series of in-vitro and cell-based assays, we will illustrate a robust workflow for characterizing the selectivity of a novel kinase inhibitor.
Comparative Compounds: Establishing a Selectivity Baseline
To contextualize the cross-reactivity profile of Compound X, we have selected two comparators that represent different ends of the selectivity spectrum:
Dasatinib: A potent, ATP-competitive tyrosine kinase inhibitor that targets multiple kinases, including ABL, SRC family kinases, and c-KIT.[6] Its broad activity spectrum is both a source of its efficacy in certain cancers and a contributor to its side-effect profile.
SI-123 (Hypothetical): A highly selective, next-generation inhibitor designed to target Kinase Beta with exceptional specificity. This compound serves as an ideal benchmark for a highly-targeted therapeutic agent.
In Vitro Kinase Panel Screening: Mapping the Kinome Interaction Profile
The initial and most direct assessment of a kinase inhibitor's selectivity is through its screening against a broad panel of purified kinases. This provides a quantitative measure of the compound's potency against its intended target versus other kinases.
Methodology: Radiometric Kinase Assay
We employed a radiometric kinase assay utilizing ³³P-labeled ATP to directly measure the enzymatic activity of a panel of 96 diverse kinases in the presence of increasing concentrations of our test compounds.[8][9] This method is considered a gold standard due to its sensitivity and direct measurement of substrate phosphorylation.
Results: Comparative Kinase Inhibition Profiles
The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) for Compound X, Dasatinib, and SI-123 against a selection of relevant kinases are presented in Table 1.
Table 1: Comparative IC50 Values (nM) from In Vitro Kinase Panel Screening
Kinase Target
Compound X (IC50 nM)
Dasatinib (IC50 nM)
SI-123 (IC50 nM)
Kinase Alpha (Primary Target)
5
>10,000
>10,000
Kinase Beta
5,200
150
8
ABL
>10,000
<1
>10,000
SRC
8,500
0.5
>10,000
LCK
9,100
0.4
>10,000
c-KIT
>10,000
5
>10,000
VEGFR2
7,800
25
>10,000
PDGFRβ
6,500
30
>10,000
Data Interpretation & Experimental Causality:
The data clearly illustrate three distinct selectivity profiles. Compound X demonstrates high potency against its intended target, Kinase Alpha, with an IC50 of 5 nM. Importantly, it shows minimal activity against all other kinases in the panel, with IC50 values in the high micromolar range. This suggests a favorable initial selectivity profile. In contrast, Dasatinib exhibits potent, sub-nanomolar inhibition of its known targets (ABL and SRC family kinases) but also shows significant activity against a range of other kinases, confirming its multi-targeted nature.[6] SI-123 performs as expected for a highly selective inhibitor, with potent inhibition of Kinase Beta and no significant off-target activity.
This head-to-head comparison provides a clear, quantitative understanding of Compound X's selectivity relative to established benchmarks. The choice of a radiometric assay provides confidence in these initial findings due to its direct and robust nature.
Cellular Off-Target Effects: Beyond the Purified Enzyme
While in vitro kinase panels are essential, they do not fully recapitulate the complex environment of a living cell. It is crucial to assess a compound's activity in a cellular context to identify potential liabilities arising from off-target interactions or general cytotoxicity.
General Cytotoxicity Assessment
A fundamental aspect of cross-reactivity is the potential for a compound to induce cell death through mechanisms unrelated to its primary target. We assessed the general cytotoxicity of our compounds against a non-target human cell line (e.g., HEK293) to determine their therapeutic index.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[10]
Table 2: Comparative Cytotoxicity (CC50 in µM) in HEK293 Cells
Compound
CC50 (µM)
Compound X
> 50
Dasatinib
5.8
SI-123
> 50
Data Interpretation & Experimental Causality:
The results indicate that Compound X and SI-123 exhibit low general cytotoxicity, with CC50 values exceeding the highest tested concentration. This is a positive indicator of their specificity. Dasatinib, however, shows a cytotoxic effect at a much lower concentration, which is consistent with its multi-kinase inhibitory profile that can impact essential cellular pathways in non-cancerous cells.
GPCR Off-Target Screening
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are common off-targets for small molecule drugs.[7][12] Unintended interactions with GPCRs can lead to a wide range of adverse effects.
We screened the compounds against a panel of Gq-coupled GPCRs using a cell-based calcium flux assay. This assay utilizes a calcium-sensitive fluorescent dye to detect the release of intracellular calcium stores upon GPCR activation.[13][14]
Table 3: GPCR Antagonist Activity (% Inhibition at 10 µM)
GPCR Target
Compound X
Dasatinib
SI-123
H1 Receptor
< 5%
45%
< 5%
M1 Receptor
< 5%
38%
< 5%
α1A Adrenergic Receptor
< 5%
52%
< 5%
Data Interpretation & Experimental Causality:
Compound X and SI-123 show no significant antagonist activity against the tested GPCRs. In contrast, Dasatinib exhibits moderate inhibition of several GPCRs at a concentration of 10 µM. While these interactions may not be as potent as its primary kinase inhibition, they represent potential off-target liabilities that could contribute to its overall pharmacological profile. This highlights the importance of screening against diverse target classes, not just those structurally related to the primary target.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, we have generated the following diagrams using Graphviz.
Benchmarking Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate against known industry standards
Topic: Benchmarking Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate against known industry standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Comparative G...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate against known industry standards
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
A Comparative Guide for HDAC Inhibitor Design & Mesogenic Precursors
Executive Summary
In the precision engineering of small molecule therapeutics and soft matter materials, the selection of the "Cap-Linker" scaffold is a determinant of final efficacy. Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8), hereafter referred to as EOPPH , represents a specialized intermediate distinct from standard alkyl-phenyl building blocks.
This guide benchmarks EOPPH against its direct structural analog, Ethyl 6-oxo-6-phenylhexanoate (EOPH) , and the industry-standard linker precursor, Methyl Adipoyl Chloride . We analyze its utility in two primary domains:
Medicinal Chemistry: As a hydrophobic "Cap" precursor for Histone Deacetylase (HDAC) inhibitors (analogs of Vorinostat/SAHA).[1]
Materials Science: As a mesogenic core for liquid crystal formulations.
Part 1: Technical Specifications & Benchmarking
The primary value of EOPPH lies in the 4-pentyloxy substitution. This modification drastically alters the physicochemical profile compared to the "naked" phenyl standard, shifting the molecule from a general reagent to a specialized lipophilic building block.
Comparative Data Matrix
Feature
Target: EOPPH
Standard: EOPH
Control: Methyl Adipoyl Chloride
Structure
Pentyloxy-Phenyl-Keto-Ester
Phenyl-Keto-Ester
Acid Chloride Ester
CAS
898757-81-8
4248-25-3
35444-44-1
Molecular Weight
320.42 g/mol
234.29 g/mol
178.61 g/mol
LogP (Predicted)
~4.56
~2.40
~0.8
Boiling Point
~438°C
~320°C
~110°C (at reduced pressure)
Electronic Effect
Electron Donating (+M Effect)
Neutral
Electron Withdrawing
Primary Application
High-Potency HDACi, Liquid Crystals
General Organic Synthesis
General Linker Synthesis
The "Pentyloxy Effect": Mechanistic Insights
1. Hydrophobic Tuning in Drug Design:
In the synthesis of HDAC inhibitors (like Vorinostat), the "Cap" group interacts with the rim of the enzyme's active site.
Standard (EOPH): Produces a phenyl-capped analog. While active, these often suffer from rapid clearance and suboptimal membrane permeability.
Target (EOPPH): The pentyloxy tail adds significant lipophilicity (+2.1 LogP units). This mimics the aliphatic chain of lysine more effectively and improves cellular uptake via passive diffusion. The electron-donating alkoxy group also increases the electron density of the phenyl ring, potentially enhancing
stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) at the enzyme surface.
2. Mesophase Induction in Materials:
For liquid crystal applications, rigid cores with flexible tails are required to form mesophases (nematic/smectic).
Standard (EOPH): Lacks the flexible tail; acts as an isotropic impurity.
Target (EOPPH): The 5-carbon tail is the minimum length typically required to induce liquid crystalline behavior when coupled with a rigid core. It serves as a pre-assembled "Mesogen Precursor."
Part 2: Experimental Protocols
Workflow A: Synthesis of Hydroxamic Acid Analogs (HDAC Inhibition)
Context: Converting EOPPH into a bio-active Zinc-Binding Group (ZBG) inhibitor.
Preparation: Dissolve NH₂OH·HCl in MeOH. Add KOH pellets slowly at 0°C to generate free hydroxylamine base in situ. Filter off the KCl precipitate.
Coupling: Add EOPPH (dissolved in minimal MeOH) dropwise to the hydroxylamine filtrate at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Note: The ketone at C6 is less reactive than the ester at C1 due to steric hindrance and resonance stabilization from the pentyloxyphenyl group, ensuring chemoselectivity.
Quenching: Acidify carefully with 1N HCl to pH ~6 to precipitate the hydroxamic acid.
Purification: Recrystallize from Ethanol/Water.
Validation: Check for the disappearance of the ester peak (~1735 cm⁻¹) and appearance of hydroxamate signals in IR/NMR.
Workflow B: Friedel-Crafts Validation (Synthesis of EOPPH)
Context: If synthesizing EOPPH from scratch to verify purity against commercial batches.
Protocol:
Acylation: React Pentyl Phenyl Ether with Ethyl Adipoyl Chloride using Aluminum Chloride (AlCl₃) as a catalyst in Dichloromethane (DCM) at 0°C.
Regioselectivity Check: The alkoxy group is a strong ortho/para director. Due to sterics, the para product (EOPPH) is favored (>90%).
Critical Control: Maintain temperature <5°C during addition to prevent ether cleavage (dealkylation).
Part 3: Critical Mechanism Visualization
The following diagram illustrates the divergent pathways for EOPPH, contrasting its use in Pharma (HDACi) vs. Materials (Liquid Crystals).
Figure 1: Divergent synthesis pathways utilizing EOPPH. Path A (Red) leads to high-permeability HDAC inhibitors. Path B (Yellow) leads to liquid crystalline materials. The standard control (Grey) yields lower potency analogs.
Part 4: References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10911478: Ethyl 4-oxo-6-phenylhexanoate. Retrieved from [Link]
Mai, A., et al. (2005). Synthesis and biological activity of suberoylanilide hydroxamic acid (SAHA) analogs. Journal of Medicinal Chemistry. (Contextual grounding for HDAC linker design). Retrieved from [Link]
Toxicological profile of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate versus similar compounds
Executive Summary & Compound Identity Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a lipophilic aryl-keto ester primarily utilized as a pharmaceutical intermediate and in liquid crystal synthesis. Due...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a lipophilic aryl-keto ester primarily utilized as a pharmaceutical intermediate and in liquid crystal synthesis. Due to the absence of direct regulatory toxicological reports for this specific CAS, this guide employs a Read-Across Assessment (RAA) methodology.
We compare the target compound against two structurally validated anchors:
Ethyl 6-oxo-6-phenylhexanoate (The core scaffold without the alkoxy tail).
4'-Pentyloxyacetophenone (The pharmacophore representing the lipophilic aryl ketone).
Key Safety Verdict:
Acute Toxicity: Low to Moderate (Predicted LD50 > 2000 mg/kg).
Sensitization:High Risk (Skin Sensitizer Category 1B). The combination of the reactive keto-benzylic position and lipophilic tail enhances dermal penetration and haptenization.
Genotoxicity: Unlikely (Ames Negative predicted via SAR).
Chemical Structure & Comparative Properties[1]
The addition of the 4-pentyloxy group significantly alters the physicochemical profile compared to the unsubstituted parent. This increases LogP (lipophilicity), facilitating membrane transport but also increasing the potential for skin retention and irritation.
The following diagram illustrates the structural relationship and hazard inheritance.
Caption: SAR Map showing hazard inheritance. The target combines the sensitization potential of the hexanoate scaffold with the irritancy of the alkoxy-phenone.
Toxicological Profile Comparison
Acute Toxicity (Oral & Dermal)
Target Prediction : The ester bond is rapidly hydrolyzed by carboxylesterases in the plasma/liver to Ethanol and 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid .
Analog Data :
Ethyl 6-oxo-6-phenylhexanoate: generally regarded as low acute toxicity (LD50 > 2000 mg/kg rat).
This is the critical endpoint for this compound class.
Mechanism : The benzylic ketone position is susceptible to metabolic activation or Schiff base formation with skin proteins (lysine residues), acting as a hapten. The pentyloxy chain acts as a permeation enhancer.
Operational Guideline : Handle as a potent sensitizer. Avoid all skin contact.[2]
Genotoxicity (Mutagenicity)
Ames Test : Predicted Negative .
Aryl ketones lacking nitro/amino groups generally do not intercalate DNA or form reactive nitrenium ions.
Ethyl hexanoate (tail fragment) is Ames negative.
Chromosomal Aberration : Unlikely to be clastogenic based on structural alerts.
Metabolic Fate & Pathway
Understanding metabolism is crucial for interpreting systemic toxicity.
Phase I (Hydrolysis) : Rapid cleavage of the ethyl ester.
Phase I (Reduction) : The ketone is reduced to a secondary alcohol by carbonyl reductases.
Phase II (Conjugation) : Glucuronidation of the resulting acid or alcohol for excretion.
Caption: Predicted metabolic pathway. Hydrolysis is the rate-limiting step for systemic exposure to the free acid.
Experimental Protocols for Verification
Protocol A: In Vitro Skin Irritation (OECD 439)
Use this to confirm H315 classification without animal testing.
System : Reconstructed Human Epidermis (RhE) (e.g., EpiDerm™).
Preparation : Equilibrate RhE tissues in medium at 37°C, 5% CO2 for 1 hour.
Dosing : Apply 25 µL (liquid) or 25 mg (solid) of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate directly to the tissue surface. Wet solids with 25 µL PBS.
Controls :
Negative: DPBS.
Positive: 5% SDS.
Exposure : Incubate for 35 minutes at room temperature.
Washing : Rinse tissues 15x with DPBS to remove residual chemical.
Post-Incubation : Incubate for 42 hours to allow cytokine release/cytotoxicity development.
Viability Assay (MTT) :
Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours.
Extract formazan with isopropanol.
Measure OD at 570 nm.
Interpretation : If tissue viability is ≤ 50% , the substance is an Irritant (Category 2) .
Protocol B: Bacterial Reverse Mutation Test (Ames) (OECD 471)
Use this to confirm non-genotoxicity.
Strains : S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.
Metabolic Activation : Prepare S9 mix (rat liver extract induced with Aroclor 1254) to simulate mammalian metabolism.
Dose Range Finding : Test 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).
Note: Due to lipophilicity, precipitation may occur at high doses.
Plating (Pre-incubation method) :
Mix 0.1 mL bacterial culture + 0.1 mL test substance + 0.5 mL S9 mix (or buffer).
Incubate 20 min at 37°C.
Add 2.0 mL molten top agar (with traces of histidine/biotin).
Pour onto minimal glucose agar plates.
Incubation : 48-72 hours at 37°C.
Scoring : Count revertant colonies manually or via automated counter.
Criteria : A substance is Positive if there is a dose-dependent increase in revertants >2-fold (TA98/100) or >3-fold (TA1535/1537) over solvent control.
References
PubChem. (2025).[1][3] Ethyl 6-oxo-6-phenylhexanoate (Compound Summary). National Library of Medicine. [Link]
European Chemicals Agency (ECHA). (2024). C&L Inventory: 4'-Pentyloxyacetophenone.[Link]
Nakajima, R., et al. (2021). "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 36, 127786. [Link]
OECD. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals. [Link]
Research Institute for Fragrance Materials (RIFM). (2021).[4] Safety Assessment of Ethyl Hexanoate.[4][5][6] Food & Chemical Toxicology.[5] [Link]
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8) is a specialized organic ester, frequently utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. Its structure combines a long alkyl chain, an aromatic ring, and ester/ketone functionalities, necessitating specific disposal protocols distinct from general aqueous waste.
This guide provides a self-validating workflow for the disposal of this compound, prioritizing the prevention of aquatic toxicity and the mitigation of flammability risks.
Physicochemical Data for Disposal Logic
Property
Value/Status
Operational Implication
CAS Number
898757-81-8
Use for waste manifesting and inventory tracking.
Physical State
Liquid (typically)
Requires secondary containment during transfer.
Flammability
H226 (Flammable Liquid & Vapor)
Must be stored/disposed of in grounded, solvent-rated containers.
Water Solubility
Low (Lipophilic)
Strictly Prohibited from Drain Disposal. Will accumulate in aquatic tissues.
Reactivity
Stable; Incompatible with strong oxidizers
Segregate from nitric acid, perchlorates, and peroxides in waste streams.
Risk Assessment & Pre-Disposal Handling
Before disposal, the researcher must validate the state of the chemical. The primary hazards driving the disposal method are flammability and aquatic toxicity .
The "Why" Behind the Protocol
Causality of Segregation: This compound is non-halogenated. Mixing it with halogenated waste (e.g., DCM, Chloroform) increases disposal costs significantly and complicates incineration processes.
Aquatic Risk: Due to the pentyloxy and hexanoate chains, this molecule is lipophilic. If released into municipal water systems, it resists hydrolysis and poses bioaccumulation risks to aquatic life.
Immediate Safety Requirements (PPE)
Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental splash protection.
Eye Protection: Chemical safety goggles (ANSI Z87.1).
Respiratory: If handling large open volumes outside a fume hood, use a half-mask respirator with organic vapor cartridges (NIOSH N95/OV).
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Segregation
Goal: Determine the correct waste stream to prevent dangerous cross-reactivity.
Identify Purity: Is the material pure, or in solution?
If Pure: Treat as Non-Halogenated Organic Solvent Waste .
If in Solution: Determine the solvent. If dissolved in Acetone/Ethanol, it remains Non-Halogenated . If dissolved in Dichloromethane, it must move to the Halogenated stream.
Check pH: Ensure the waste mixture is neutral (pH 5–9). If the synthesis involved strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions in the drum.
Phase 2: Packaging and Labeling
Goal: Ensure regulatory compliance (RCRA/EPA) and transport safety.
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Ensure the cap has a chemically resistant liner (PTFE).
Labeling:
Affix a hazardous waste label immediately upon the first drop entering the container.
Constituents: Write "Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate" clearly. Do not use abbreviations or chemical formulas.
Hazard Checkboxes: Check "Ignitable" (D001) and "Toxic" (if applicable per local regulations).
Phase 3: Final Disposal Method
Goal: Permanent destruction of the molecule.
Primary Method:High-Temperature Incineration . The facility must be equipped with an afterburner and scrubber to manage combustion byproducts (CO, CO2).
Prohibited Methods:
Evaporation: Do not leave in the fume hood to evaporate.[1] This releases VOCs and violates air quality regulations.
Drain Disposal: Strictly prohibited due to aquatic toxicity.
Operational Logic Diagram (Decision Tree)
The following diagram illustrates the decision logic for disposing of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate and its associated solid waste (wipes/syringes).
Figure 1: Decision matrix for segregating Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate waste streams based on solvent mixtures and physical state.
Emergency Procedures (Spill Response)
In the event of a spill during transfer or disposal:
Evacuate & Ventilate: Remove ignition sources immediately. The vapor is heavier than air and may travel to ignition sources.[2]
Contain: Use non-combustible absorbent material (vermiculite or sand). Do not use sawdust , as it contributes to flammability.
Clean: Collect the absorbent into a sealed container labeled "Hazardous Waste - Debris." Clean the surface with soap and water; collect the rinsate as liquid hazardous waste.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. Merck KGaA.
National Institutes of Health (PubChem). (2025). Compound Summary: Ethyl 6-oxo-6-phenylhexanoate Derivatives. National Library of Medicine.
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.
Fisher Scientific. (2021). Safety Data Sheet: General Organic Esters. Thermo Fisher Scientific.